molecular formula C12H15NO3 B035600 (S)-4-Benzyl-3-morpholinecarboxylic acid CAS No. 1235011-96-7

(S)-4-Benzyl-3-morpholinecarboxylic acid

Katalognummer: B035600
CAS-Nummer: 1235011-96-7
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: XZVHBJHXLYHSNN-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Benzyl-3-morpholinecarboxylic acid is a chiral morpholine derivative that serves as a valuable synthetic intermediate in pharmaceutical research and development, particularly in the design of novel bioactive compounds. Key Research Applications: Neurological Drug Discovery: The compound's structure makes it a key intermediate in the synthesis of molecules that target specific receptors in the brain, supporting the development of potential therapies for neurological disorders . Chiral Building Block: Its defined (S)-configuration is crucial for creating chiral catalysts used in asymmetric synthesis, enhancing the efficiency and stereoselectivity of chemical reactions to produce enantiomerically pure compounds . Peptide Mimetics: This molecule finds application in the development of peptide mimetics, which are important for studying protein-protein interactions and designing new therapeutic agents . Versatile Pharmacophore: The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known to improve the aqueous solubility of drug candidates and contribute to biological activity across a range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications . Product Specifications: CAS Number: 1235011-96-7 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol MDL Number: MFCD06799463 Purity: ≥97% Storage: Store at room temperature . Attention: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-4-benzylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHBJHXLYHSNN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363818
Record name (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235011-96-7
Record name (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-4-Benzyl-3-morpholinecarboxylic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Chiral Scaffold for Neurokinin-1 Receptor Antagonists

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid is not a standalone therapeutic agent but a high-value chiral building block (synthon) . Its biological significance lies in its ability to confer specific stereochemical configurations to downstream Active Pharmaceutical Ingredients (APIs), most notably Aprepitant (Emend®) and Fosaprepitant .

This guide details the structural pharmacology of this scaffold, its role as a proline isostere in peptidomimetics, and the precise chemical workflows required to synthesize and resolve it with high enantiomeric excess (ee).

Part 1: Structural Pharmacology & Biological Relevance
1.1 The Pharmacophoric Contribution

The biological activity of this compound is defined by its role as a conformational restrictor . In drug design, it functions as a cyclic amino acid surrogate, sharing structural homology with L-Proline but with distinct physicochemical properties due to the ether oxygen at position 1 (morpholine numbering).

  • Proline Isostere: Like proline, the secondary amine (when deprotected) or tertiary amine (when benzylated) in the ring restricts the rotation of the N-C

    
     bond (
    
    
    
    torsion angle). This locks attached peptide chains or pharmacophores into specific secondary structures (e.g.,
    
    
    -turns), which is critical for receptor binding.
  • Solubility Modulation: The morpholine oxygen lowers the pKa of the ring nitrogen (approx. pKa 8.3) compared to piperidine (approx. pKa 11.1) and increases water solubility, improving the pharmacokinetic profile of the final drug.

  • Stereochemical Anchor: The (S)-configuration at position 3 is the "biological key." In the synthesis of Aprepitant, this chiral center dictates the orientation of the pendant fluorophenyl group, ensuring it fits into the hydrophobic pocket of the Neurokinin-1 (NK1) receptor . The (R)-enantiomer lacks this fit, rendering the final molecule biologically inert or less potent.

1.2 Target Pathway: NK1 Receptor Antagonism

The primary downstream application of this scaffold is the blockade of Substance P (SP) binding to NK1 receptors in the central nervous system. This pathway mediates delayed chemotherapy-induced nausea and vomiting (CINV).

NK1_Pathway Precursor Achiral Precursors (N-Benzylglycinamide) Scaffold (S)-4-Benzyl-3- morpholinecarboxylic Acid (The Chiral Anchor) Precursor->Scaffold Asymmetric Synthesis / Resolution API Aprepitant (NK1 Antagonist) Scaffold->API Trans-acetalization & Side Chain Attachment Receptor NK1 Receptor (CNS) API->Receptor High Affinity Binding (Ki ~ 0.1 nM) Effect Inhibition of Substance P Binding Receptor->Effect Antagonism Outcome Prevention of CINV (Emesis) Effect->Outcome Therapeutic Result

Figure 1: The lineage of biological activity, from chiral scaffold to clinical outcome.

Part 2: Therapeutic Applications & Data

While the acid itself is an intermediate, its derivatives exhibit potent biological data. The table below summarizes the activity of the final morpholine-based antagonists derived from this specific (S)-scaffold.

Compound ClassDerivative ExampleTargetActivity (IC50 / Ki)Biological Role
NK1 Antagonist AprepitanthNK1 Receptor

Antiemetic (CINV)
Peptidomimetic Morpholine-3-carbonyl peptidesThrombin / ProteasesVariable (

in

range)
Enzyme Inhibition
Chiral Auxiliaries Oxazolidinones (derived)Bacterial RibosomeN/A (Synthetic utility)Antibiotic synthesis (Linezolid analogs)

Key Insight: The this compound scaffold is preferred over the piperidine analog because the morpholine ring reduces lipophilicity (


), preventing excessive metabolic clearance while maintaining blood-brain barrier (BBB) permeability.
Part 3: Synthesis & Resolution Protocols

To utilize this molecule for biological studies or drug synthesis, obtaining high enantiomeric purity (>99% ee) is non-negotiable. Below is a validated protocol for the Crystallization-Induced Diastereoselective Resolution , which is superior to standard kinetic resolution for scale-up.

Protocol A: Synthesis via Diastereomeric Salt Resolution

Objective: Isolate (S)-N-benzyl-3-morpholinecarboxylic acid (or its precursor) from a racemic mixture.

Reagents:

  • Racemic N-benzyl-morpholine-3-carboxylic acid (or N-benzylglycinamide derivative).

  • Resolving Agent: (S)-(+)-Mandelic Acid or (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .

  • Solvent: Isopropanol (IPA) / Methanol.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 eq of racemic 4-benzyl-3-morpholinecarboxylic acid in hot Isopropanol (IPA).

    • Add 0.5 eq of (S)-(+)-Mandelic acid (or D-DTTA).

    • Mechanism: The (S)-acid reacts with the (S)-amine to form a less soluble diastereomeric salt compared to the (R)-amine/(S)-acid pair.

  • Crystallization (The Critical Step):

    • Cool the solution slowly to 0-5°C over 4 hours.

    • Allow the suspension to stir for an additional 2 hours to equilibrate.

    • Note: Rapid cooling traps the unwanted enantiomer. Slow cooling ensures thermodynamic selection of the (S,S)-salt.

  • Filtration & Wash:

    • Filter the white precipitate.

    • Wash the cake with cold IPA (

      
      ) to remove surface impurities (mother liquor containing the R-isomer).
      
  • Free Basing (Liberation):

    • Suspend the salt in Dichloromethane (DCM) and water.

    • Adjust pH to 9-10 using

      
      .
      
    • Separate the organic layer, dry over

      
      , and concentrate in vacuo.
      
  • QC Check:

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

    • Target:

      
       ee.
      
Protocol B: Enzymatic Resolution (Green Chemistry Route)

For researchers avoiding heavy metal catalysts or complex salt crystallizations.

  • Substrate: Methyl 4-benzylmorpholine-3-carboxylate (Racemic ester).

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Reaction:

    • Suspend substrate in phosphate buffer (pH 7.0) with 10% DMSO.

    • Add CAL-B.

    • Incubate at

      
       for 24 hours.
      
    • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Workup: Acid/Base extraction separates the (S)-acid (aqueous phase at pH 9) from the (R)-ester (organic phase).

Part 4: Experimental Workflow Visualization

The following diagram illustrates the workflow for converting the raw scaffold into a biologically active entity, highlighting the critical QC checkpoints.

Synthesis_Workflow Start Racemic Precursor (N-Benzyl-morpholine-3-carboxylate) Resolution Resolution Step (DTTA Crystallization or Enzymatic) Start->Resolution Check1 QC: Chiral HPLC (Target >98% ee) Resolution->Check1 Check1->Resolution Fail (Recrystallize) PureScaffold (S)-4-Benzyl-3-morpholine carboxylic acid Check1->PureScaffold Pass Funct Functionalization (Grignard / Acetalization) PureScaffold->Funct Debenzylation or Direct Coupling Final Bioactive Ligand (e.g., Aprepitant) Funct->Final

Figure 2: Step-by-step resolution and application workflow.

Part 5: Future Perspectives

Research involving this compound is expanding beyond NK1 antagonists:

  • GABA Uptake Inhibitors: Derivatives of morpholine amino acids are being screened for anticonvulsant activity, targeting the GABA transporter (GAT).

  • Peptidomimetics: Incorporation of this scaffold into peptide backbones is used to increase proteolytic stability (half-life extension) for injectable peptide drugs.

References
  • Hale, J. J., et al. (1998). "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol

Chiral Morpholine Scaffolds: Technical Guide to (S)-4-Benzyl-3-morpholinecarboxylic Acid

[1]

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) is a critical chiral building block in medicinal chemistry, serving as a conformationally restricted amino acid analogue.[1] Unlike simple morpholines, the C3-carboxyl group provides a handle for peptide coupling, making this molecule a "Morpholine-3-Carboxylic Acid" (M3C) derivative.[1] It functions as a proline isostere, introducing specific turn constraints in peptidomimetics, and serves as a precursor for chiral drugs requiring a defined stereocenter adjacent to the nitrogen atom.

This guide details the high-fidelity synthesis, structural utility, and quality control parameters for this scaffold, distinguishing it from the 2,3-disubstituted morpholine core found in NK1 antagonists like Aprepitant, while highlighting its specific utility in fragment-based drug discovery (FBDD).

Structural Significance & Pharmacophore Utility[1][2]

Bioisosterism and Conformational Restriction

The morpholine ring is a classic bioisostere for piperazine and piperidine, offering improved metabolic stability and solubility due to the ether oxygen's hydrogen-bond accepting capability.[1] this compound integrates this scaffold into a chiral amino acid format.[1]

  • Proline Mimicry: The 3-COOH substitution pattern mimics the

    
    -carbon of proline.[1] However, the six-membered ring imposes a different set of dihedral angles (
    
    
    ) compared to the five-membered pyrrolidine ring of proline, allowing medicinal chemists to "tune" the secondary structure of peptide chains (e.g., inducing
    
    
    -turns).
  • Chiral Pool Utility: Derived from L-Serine, the (S)-configuration is valuable for maintaining stereochemical consistency with natural L-amino acids during library synthesis.[1]

Key Applications
DomainApplication Logic
Peptidomimetics Used to replace Proline or Pipecolic acid to alter solubility and proteolytic stability.[1][2]
Chiral Resolution The acid moiety allows for the resolution of racemic amines via diastereomeric salt formation.[1]
API Synthesis Precursor for oxazolidinone antibiotics and NK1 receptor antagonist analogs (though distinct from the specific Aprepitant core).[1]

Synthetic Pathways: The "Lactam Reduction" Route

While direct alkylation of N-benzylserine with 1,2-dibromoethane is theoretically possible, it suffers from low yields and significant racemization risks.[1] The industry-standard protocol utilizes a Lactam Intermediate Strategy .[1] This route locks the stereochemistry early via a 5-oxomorpholine (morpholinone) intermediate before reduction.[1]

Pathway Analysis

The synthesis proceeds from L-Serine to (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid , followed by selective reduction of the amide carbonyl (lactam) to the amine.[1]

SynthesisPathwayL_SerineL-Serine(Chiral Pool)EsterL-Serine t-butyl esterL_Serine->EsterEsterificationChloroacetylN-ChloroacetylIntermediateEster->ChloroacetylChloroacetyl Cl(Acylation)Lactam(S)-5-Oxo-morpholineDerivativeChloroacetyl->LactamNaOEt/Toluene(Cyclization)Target(S)-4-Benzyl-3-morpholinecarboxylic AcidLactam->Target1. AlCl3/NaBH4 (Reduction)2. Hydrolysis

Figure 1: The High-Fidelity Lactam Reduction Pathway.[1][3][2][4][5][6] This route minimizes racemization by forming the rigid lactam ring before the final reduction.[1]

Detailed Experimental Protocol

This protocol is adapted from optimized industrial patents (e.g., CN102617503B) to ensure reproducibility and high enantiomeric excess (ee).[1]

Phase 1: Formation of the Morpholinone Core

Reagents: L-Serine tert-butyl ester, Chloroacetyl chloride, Sodium Ethoxide (NaOEt), Toluene.[7][8]

  • Acylation: Dissolve L-Serine tert-butyl ester (1.0 eq) in dichloromethane (DCM). Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.[1] The product is N-chloroacetyl-L-serine tert-butyl ester.[1][7][8]

  • Cyclization: Dissolve the intermediate in Toluene. Slowly add NaOEt (in toluene/ethanol) at room temperature.

  • Heating: Warm the mixture to 60°C and stir for 6 hours.

    • Mechanism:[3][2][4][8][9] Intramolecular nucleophilic attack of the serine hydroxyl group onto the chloro-carbon, displacing chloride.[1]

  • Workup: Wash the toluene layer with water, dry over Na₂SO₄, and concentrate.[1]

    • Product:(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid tert-butyl ester .[1] (Note: Benzylation of the Nitrogen usually occurs before this sequence or via benzyl chloride alkylation of the lactam, depending on the specific variation. For the target molecule, starting with N-Benzyl-L-Serine is preferred).[1]

Phase 2: Reduction to Morpholine

Reagents: Aluminum Chloride (AlCl₃), Sodium Borohydride (NaBH₄), Methanol.

  • Activation: Dissolve the 5-oxomorpholine intermediate in Methanol. Cool to -5°C.[1][10]

  • Addition: Add AlCl₃ (1.5 eq) slowly (exothermic). Then, add NaBH₄ (3.0 eq) in portions.

    • Why AlCl₃? It acts as a Lewis acid to activate the lactam carbonyl, facilitating reduction by the borohydride to the amine (methylene).

  • Quench: Stir at room temperature for 2 hours. Quench with saturated Na₂CO₃.[1] Extract with DCM.[1]

  • Hydrolysis: The tert-butyl ester is cleaved using HCl/Methanol or TFA/DCM to yield the final This compound .[1]

Phase 3: Analytical Validation[1]
  • HPLC: Chiral column (e.g., Chiralpak AD-H), Mobile Phase: Hexane/IPA (90:10).

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) should show the disappearance of the amide carbonyl signal and the presence of the benzyl methylene protons (AB system) and the morpholine ring protons (3.5–4.0 ppm region).

Application Case Study: Peptide Constraints

In drug design, this molecule is often coupled into peptide chains to restrict conformational freedom.[1]

ApplicationWorkflowAcid(S)-4-Benzyl-3-morpholineCarboxylic AcidCouplingPeptide Coupling(EDC/HOBt)Acid->CouplingN-Terminus of PeptidePeptidomimeticConstrained Peptide(Beta-Turn Inducer)Coupling->PeptidomimeticBioactivityEnhanced Stability& SelectivityPeptidomimetic->BioactivityIn Vitro Assay

Figure 2: Workflow for integrating the scaffold into peptidomimetics.

Quantitative Data & Properties

PropertyValue / Description
CAS Number 1235011-96-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-enantiomer (derived from L-Serine)
Solubility Soluble in Methanol, DMSO, dilute acid; Insoluble in Hexane
pKa (Calc) ~3.5 (Carboxylic Acid), ~7.8 (Amine)

References

  • Patent on Synthesis (Lactam Route)

    • Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][8]

    • Source: CN102617503B (Google Patents).[1]

    • URL
  • General Morpholine Synthesis

    • Title: Morpholines: Synthesis and Biological Activity.[1][3]

    • Source: Russian Journal of Organic Chemistry, 2013 (via ResearchG
    • URL:[Link]

  • L-Serine Precursor Data

    • Title: Synthesis of O-benzyl-L-serine (Supporting Inform
    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link][1][3]

  • Compound Properties

    • Title: this compound Product Page.[1][11]

    • Source: Accela ChemBio.[1][11]

    • URL:[Link][1]

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and, most critically, a detailed, field-proven methodology for the stereoselective synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid. This chiral morpholine derivative is a valuable building block in modern medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents.

The Strategic Importance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding interactions, making it a desirable feature in drug candidates targeting a wide array of diseases, including those of the central nervous system.[2] The introduction of a chiral center, as in this compound, provides a three-dimensional framework that is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug design.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is strategically approached by leveraging a readily available chiral precursor to establish the desired stereochemistry at the C3 position. L-serine, a naturally occurring amino acid, serves as an ideal and cost-effective starting material, providing the (S)-configuration that will be retained throughout the synthetic sequence.

The overall synthetic strategy involves a multi-step process:

  • Protection of the carboxylic acid of L-serine to prevent unwanted side reactions.

  • N-acylation followed by intramolecular cyclization to form the morpholine ring.

  • Reduction of the resulting lactam to the corresponding morpholine.

  • N-benzylation of the secondary amine to yield the target molecule.

  • Deprotection of the carboxylic acid.

This approach ensures the preservation of the stereocenter and provides a robust and scalable route to the desired product.

Detailed Synthetic Protocols and Mechanistic Insights

The following sections provide a step-by-step guide to the synthesis of this compound, complete with mechanistic explanations for key transformations.

Synthesis of the Morpholine Core from L-Serine

The initial steps focus on the construction of the chiral morpholine ring from L-serine, a method adapted from established procedures for the synthesis of (S)-3-morpholinyl carboxylic acid.[3]

The carboxylic acid of L-serine is first protected as a tert-butyl ester to prevent its interference in subsequent reactions.

  • Protocol:

    • Suspend L-Serine in tert-butyl acetate.

    • Cool the mixture to 0-10 °C.

    • Slowly add a catalytic amount of perchloric acid.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

  • Causality: The tert-butyl ester is chosen as a protecting group due to its stability under the basic conditions of the upcoming cyclization step and its facile removal under acidic conditions at the end of the synthesis.

The amino group of the L-serine tert-butyl ester is acylated with chloroacetyl chloride.

  • Protocol:

    • Dissolve L-serine tert-butyl ester in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add a solution of chloroacetyl chloride in dichloromethane.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

The morpholine ring is formed via an intramolecular Williamson ether synthesis.

  • Protocol:

    • Dissolve N-chloroacetyl-L-serine tert-butyl ester in toluene.

    • Slowly add a solution of sodium ethoxide in toluene at room temperature.

    • Heat the mixture to 60 °C and stir for several hours.[3]

    • Cool the reaction, wash with water, and extract the aqueous layer with toluene.

    • Dry the combined organic layers and concentrate to obtain the cyclized product.

  • Mechanistic Insight: The sodium ethoxide acts as a base, deprotonating the hydroxyl group of the serine backbone. The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the morpholine ring.

The amide carbonyl of the morpholinone is reduced to a methylene group.

  • Protocol:

    • Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester in methanol.

    • Cool to 0 °C and slowly add aluminum trichloride followed by sodium borohydride in portions.[3]

    • Stir the reaction as it warms to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate.

    • Extract the product with dichloromethane, dry the organic layers, and concentrate to yield (S)-3-morpholinecarboxylic acid tert-butyl ester.

N-Benzylation and Final Deprotection

The final steps involve the introduction of the benzyl group onto the morpholine nitrogen and the deprotection of the carboxylic acid.

The secondary amine of the morpholine ring is benzylated. Reductive amination offers a mild and efficient method.

  • Protocol:

    • Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester and benzaldehyde in a suitable solvent such as methanol.

    • Add a reducing agent, for example, sodium cyanoborohydride or a picoline-borane complex.[4]

    • Stir the reaction at room temperature until the imine intermediate is fully reduced.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound tert-butyl ester.

  • Alternative Protocol (Direct Alkylation):

    • Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester in a solvent like acetone.

    • Add a base such as potassium carbonate, followed by benzyl bromide.

    • Reflux the mixture until the starting material is consumed.

    • Filter the solid and evaporate the solvent. Purify by column chromatography.

  • Causality: Reductive amination is often preferred as it can be a one-pot procedure with high selectivity and milder conditions compared to direct alkylation with benzyl halides, which can sometimes lead to over-alkylation.

The tert-butyl ester is removed to yield the final product.

  • Protocol:

    • Dissolve this compound tert-butyl ester in methanol.

    • Cool to -10 °C and add a solution of hydrogen chloride in methanol.[3]

    • Stir the reaction, allowing it to warm to room temperature.

    • Evaporate the solvent under reduced pressure to obtain this compound.

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the following diagram:

Synthesis of this compound L_serine L-Serine ester L-Serine tert-butyl ester L_serine->ester tert-Butyl acetate, Perchloric acid acylated N-Chloroacetyl-L-serine tert-butyl ester ester->acylated Chloroacetyl chloride, DCM lactam (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester acylated->lactam Sodium ethoxide, Toluene morpholine_ester (S)-3-Morpholinecarboxylic acid tert-butyl ester lactam->morpholine_ester AlCl3, NaBH4, Methanol benzylated_ester (S)-4-Benzyl-3-morpholinecarboxylic acid tert-butyl ester morpholine_ester->benzylated_ester Benzaldehyde, Reducing Agent final_product (S)-4-Benzyl-3-morpholinecarboxylic acid benzylated_ester->final_product HCl, Methanol

Caption: Synthetic route to this compound.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

Expected Spectroscopic Data
Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Notes
Phenyl-H7.2-7.4MultipletProtons of the benzyl group
Benzyl-CH₂~3.5-4.0AB quartet or two doubletsDiastereotopic protons due to the adjacent chiral center
Morpholine-H (C2, C5, C6)2.5-4.0MultipletsComplex overlapping signals from the morpholine ring protons
Morpholine-H (C3)~3.0-3.5MultipletProton at the chiral center
COOH>10Broad singletCarboxylic acid proton, exchangeable with D₂O
Carbon (¹³C) Expected Chemical Shift (ppm) Notes
COOH>170Carboxylic acid carbonyl
Phenyl-C (quaternary)~138Carbon attached to the benzyl methylene
Phenyl-C (CH)127-130Aromatic carbons
Morpholine-C (C2, C6)~67Carbons adjacent to the oxygen atom
Benzyl-CH₂~60Methylene of the benzyl group
Morpholine-C (C3)~58Chiral carbon
Morpholine-C (C5)~54Carbon adjacent to the nitrogen
Purity and Enantiomeric Excess

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the enantiomeric excess (ee) determined using a chiral HPLC column. An ee of >98% is typically expected when starting from enantiomerically pure L-serine and avoiding harsh reaction conditions that could induce racemization.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its rigid, chiral structure allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity for a given biological target. The morpholine nitrogen can be further functionalized, and the carboxylic acid provides a handle for amide bond formation, enabling its incorporation into a wide range of potential therapeutics.

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to this compound. By leveraging the chiral pool and employing a series of reliable chemical transformations, this valuable building block can be accessed in high purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize novel and effective therapeutic agents.

References

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Org. Lett. 2012, 14, 2910–2913. Available at: [Link]

  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemRxiv. 2021. Available at: [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B.
  • Synthesis of N-substituted morpholine nucleoside derivatives. Molecules. 2020, 25(15), 3521. Available at: [Link]

  • N-benzylation using benzyl bromide. ResearchGate. Available at: [Link]

  • Morpholine-3-carboxylic acid. Chem-Impex. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. Green Chem. 2020, 22, 6034-6040. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. 2016, 13(2s). Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem. 2005 Aug;43(8):673-5. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021, 12(8), 1316-1334. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. 2004, 9(5), 406-418. Available at: [Link]

  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. CN102875508A.
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Org. Lett. 2023, 25(4), 624-629. Available at: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. FABAD J. Pharm. Sci. 1990, 15, 251-259. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020, 15(5), 392-403. Available at: [Link]

Sources

Spectroscopic data for (S)-4-Benzyl-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Executive Summary

This compound (CAS: 1235011-96-7) is a critical chiral heterocyclic building block used in the synthesis of peptidomimetics, neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), and other bioactive morpholine derivatives.[1][2] Its structural rigidity and defined stereochemistry make it an invaluable scaffold for drug discovery.

This guide provides a comprehensive technical reference for the spectroscopic identification and quality control of this compound. It synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to establish a robust characterization profile.

Chemical Identity & Physicochemical Profile

ParameterData
IUPAC Name (3S)-4-Benzylmorpholine-3-carboxylic acid
CAS Number 1235011-96-7 (Free Acid) Related: 1235387-14-0 (Methyl Ester)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Chirality (S)-Enantiomer (derived from L-Serine)
Physical State White to off-white solid (often handled as HCl salt)
Solubility Soluble in MeOH, DMSO, Water (pH dependent); Limited in non-polar solvents unless esterified.

Synthesis & Structural Origin

The stereochemical integrity of this compound is typically established via the "chiral pool" strategy, utilizing L-Serine as the starting material. This route ensures high enantiomeric excess (ee) without the need for complex resolution steps.

Figure 1: Synthetic Pathway & Logic Flow

Synthesis L_Serine L-Serine (Chiral Pool) Ester L-Serine Methyl Ester L_Serine->Ester SOCl2, MeOH (Esterification) N_Benzyl N-Benzyl-L-Serine Methyl Ester Ester->N_Benzyl PhCHO, NaBH4 (Reductive Amination) Cyclization Cyclization Precursor (N-Chloroacetyl) N_Benzyl->Cyclization ClCH2COCl (Acylation) Morpholine_Ester (S)-4-Benzyl-3-morpholine- carboxylic acid Methyl Ester Cyclization->Morpholine_Ester NaOEt (Cyclization) followed by BH3 (Reduction) Target (S)-4-Benzyl-3-morpholine- carboxylic Acid Morpholine_Ester->Target LiOH/H2O (Hydrolysis)

Caption: Step-wise synthesis retaining the (S)-configuration from L-Serine. The final hydrolysis step must be carefully controlled to prevent racemization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is critical for confirming both the structure and the purity of the scaffold. Note: Free amino acids are zwitterionic. For clear spectral resolution in organic solvents (CDCl₃), data is often reported for the Methyl Ester or the Hydrochloride Salt .

A. ¹H NMR Data (400 MHz, CDCl₃) – Methyl Ester Derivative The methyl ester (CAS 1235387-14-0) is the preferred form for routine purity analysis due to its superior solubility and sharp peak definition.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Structural Insight
Aromatic 7.25 – 7.35Multiplet5HBenzyl phenyl ring protons.
Benzylic 4.05 & 3.45Doublets (AB sys)2HN-CH₂-Ph . Diastereotopic protons due to the adjacent chiral center. J ≈ 13.5 Hz.
Chiral Center 3.65Doublet of doublets1HH-3 . The alpha-proton. Chemical shift is diagnostic of the oxidation state (ester vs acid).
Ether Ring 3.85 – 3.95Multiplet1HH-2eq . Part of the morpholine ether linkage.[3]
Ether Ring 3.60 – 3.70Multiplet1HH-2ax .
Amine Ring 2.95Multiplet1HH-5eq . Protons adjacent to Nitrogen.
Amine Ring 2.45Multiplet1HH-5ax .
Ester 3.72Singlet3H-OCH₃ . Distinct singlet confirming ester formation. (Absent in free acid).

B. ¹³C NMR Data (100 MHz, CDCl₃)

  • Carbonyl (C=O): ~171.5 ppm (Ester) / ~174.0 ppm (Acid).

  • Aromatic: 137.5 (ipso), 129.0, 128.3, 127.2 ppm.

  • Benzylic (N-CH₂-Ph): ~59.0 ppm.

  • Morpholine Backbone:

    • C-3 (Chiral): ~64.5 ppm.

    • C-2 (O-CH₂): ~67.0 ppm.

    • C-6 (O-CH₂): ~66.5 ppm.

    • C-5 (N-CH₂): ~52.0 ppm.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization).

  • Molecular Ion:

    • Free Acid: [M+H]⁺ = 222.1 m/z.

    • Methyl Ester: [M+H]⁺ = 236.1 m/z.

  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.

    • Loss of COOH: A fragment at [M-45]⁺ may be observed for the free acid.

Infrared Spectroscopy (IR)
  • Carboxylic Acid (Free): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1730 cm⁻¹).

  • Ester (Derivative): Sharp C=O stretch at 1735–1750 cm⁻¹; absence of broad OH.

  • C-O Stretch: Strong band at 1100–1200 cm⁻¹ (Morpholine ether).

Quality Control & Purity Assessment

For drug development applications, confirming the Enantiomeric Excess (ee) is mandatory.

Protocol: Chiral HPLC Method

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: ee > 98.0% (Area %).

Optical Rotation:

  • Specific Rotation

    
     is solvent-dependent.
    
  • Guidance: The (S)-enantiomer typically exhibits a negative rotation in methanol for the ester derivative, but values must be established against a certified reference standard due to concentration effects in zwitterionic species.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free acid can be hygroscopic.

  • Stability: Stable in solid form. In solution, avoid prolonged exposure to strong base to prevent epimerization at the C-3 position.

  • Safety: Irritant. Wear standard PPE (gloves, goggles).

References

  • Synthesis from L-Serine: CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).

  • Related Ester Characterization: Acta Crystallographica Section E, 2007, E63, o347. (Structural analogs and crystallographic data).

  • General Morpholine Synthesis: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines." J. Chem. Soc., Perkin Trans. 1. (1985).
  • Chemical Identity: PubChem Compound Summary for CID 249546 (4-Benzylmorpholine derivatives).

Sources

A Technical Guide to the Stereochemistry of 4-Benzyl-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the stereochemistry of 4-Benzyl-3-morpholinecarboxylic acid, a key chiral building block in medicinal chemistry and drug development. The morpholine scaffold is a prevalent feature in numerous bioactive compounds, and the stereochemical configuration at the C3 position profoundly influences molecular interactions and pharmacological outcomes.[1] This document details the fundamental principles of its stereoisomerism, methodologies for enantioselective synthesis and chiral resolution, and a comparative analysis of orthogonal analytical techniques for the unambiguous determination of stereochemical purity and absolute configuration. We present field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC) and discuss the definitive power of Vibrational Circular Dichroism (VCD) in assigning absolute stereochemistry. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex chiral molecules.

Introduction: The Significance of Chirality in Morpholine Scaffolds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted, as in 4-Benzyl-3-morpholinecarboxylic acid, the potential for stereoisomerism arises, introducing a critical dimension to its utility. The biological activity of chiral molecules is often enantiomer-dependent; one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even toxic.[2] Consequently, the ability to synthesize, separate, and definitively characterize the stereoisomers of molecules like 4-Benzyl-3-morpholinecarboxylic acid is not merely an academic exercise but a regulatory and scientific necessity in pharmaceutical development.

This guide focuses on the stereochemical challenges and solutions associated with 4-Benzyl-3-morpholinecarboxylic acid, providing both foundational knowledge and actionable experimental protocols.

Molecular Structure and Stereoisomerism

4-Benzyl-3-morpholinecarboxylic acid possesses a single stereogenic center at the C3 position, the carbon atom bearing the carboxylic acid group. This gives rise to a pair of non-superimposable mirror images known as enantiomers:

  • (S)-4-Benzyl-3-morpholinecarboxylic acid

  • (R)-4-Benzyl-3-morpholinecarboxylic acid

The benzyl group is attached to the nitrogen at the 4-position, and the morpholine ring itself can adopt various conformations, typically a chair conformation, which influences the spatial orientation of the substituents.[3] The absolute configuration ((S) or (R)) dictates the three-dimensional arrangement of the atoms and, therefore, how the molecule interacts with other chiral entities, such as biological receptors or enzymes.

Accessing Enantiopure Material: Synthesis and Resolution Strategies

The production of single-enantiomer compounds is a paramount challenge in pharmaceutical chemistry. For 4-Benzyl-3-morpholinecarboxylic acid, two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. This often involves using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool." For morpholine derivatives, methods like catalytic enantioselective synthesis of morpholinones, which can be precursors, have been developed.[4] For instance, a chiral phosphoric acid can catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[4] Tandem hydroamination and asymmetric transfer hydrogenation reactions have also proven effective for the enantioselective synthesis of 3-substituted morpholines.[5]

Chiral Resolution via Diastereomeric Salt Formation

A classical and robust method for separating enantiomers is the resolution of a racemate. This involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Field Protocol: Diastereomeric Salt Resolution

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or a cinchona alkaloid. The choice is critical and often requires empirical screening to find a base that forms well-defined, crystalline salts with a significant solubility difference.

  • Salt Formation: Dissolve the racemic 4-Benzyl-3-morpholinecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. The efficiency of this step is dependent on solvent choice, temperature, and cooling rate.

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure 4-Benzyl-3-morpholinecarboxylic acid. The resolving agent can be recovered from the aqueous layer by basification and extraction.

  • Analysis: The enantiomeric excess (e.e.) of the final product must be determined using an appropriate analytical technique, as described in the following section.

Orthogonal Analytical Methods for Stereochemical Verification

Confirmation of stereochemical identity and purity requires robust analytical methods. Relying on a single technique is insufficient; orthogonal methods that measure different physicochemical properties are necessary for a self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Method Development: The choice of CSP is the most critical parameter. For amino acid derivatives like 4-Benzyl-3-morpholinecarboxylic acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are often highly effective.[6] These phases offer multiple interaction modes (ionic, hydrogen bonding, dipole-dipole) that are necessary for resolving the enantiomers of polar, ionic compounds. Polysaccharide-based CSPs are also a powerful alternative.[7]

Optimized Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). Rationale: The acidic and basic additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which is essential for achieving the ion-exchange interactions that drive separation on this type of column.[8]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Data Presentation and Interpretation

The output chromatogram will show two peaks corresponding to the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) \multicolumn{2}{c
Enantiomeric Excess (e.e.) \multicolumn{2}{c
Table 1: Representative chiral HPLC data for the separation of 4-Benzyl-3-morpholinecarboxylic acid enantiomers.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing racemate Racemic Sample dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject onto CHIROBIOTIC T Column dissolve->inject separate Elute with MeOH/ HOAc/TEA Mobile Phase inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate e.e. (%) integrate->calculate report report calculate->report Final Report

Figure 1: Workflow for enantiomeric excess determination by chiral HPLC.

Vibrational Circular Dichroism (VCD): Unambiguous Absolute Configuration

While HPLC confirms enantiomeric purity, it does not reveal which peak corresponds to which absolute configuration ((R) or (S)). For this, a definitive method like Vibrational Circular Dichroism (VCD) is required.[2] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

Trustworthiness of the VCD Protocol: The power of VCD lies in its synergy with quantum mechanical calculations.[11] The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically predicted spectrum calculated for a specific configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration.[12] This method avoids the need for crystallization (required for X-ray crystallography) or chemical derivatization.[9][13]

Methodology for VCD Analysis

  • Experimental Spectrum Acquisition:

    • Dissolve the enantiomerically pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.

    • Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹).

  • Computational Spectrum Prediction:

    • Perform a conformational search for the molecule using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD spectrum for a chosen absolute configuration (e.g., (S)).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental spectrum match the calculated (S)-spectrum, the absolute configuration is assigned as (S). If they are opposite (a mirror image), the configuration is (R).

Logical Relationship Diagram

G cluster_exp Experimental cluster_comp Computational (for S-config) exp_vcd Experimental VCD Spectrum compare Compare Spectra exp_vcd->compare dft DFT Calculation calc_vcd Calculated VCD Spectrum (S) dft->calc_vcd calc_vcd->compare assign_S Assign S Configuration compare->assign_S Match assign_R Assign R Configuration compare->assign_R Mirror Image

Figure 2: Logic for absolute configuration assignment using VCD spectroscopy.

Conclusion

The stereochemistry of 4-Benzyl-3-morpholinecarboxylic acid is a critical attribute that dictates its function as a chiral building block. A robust and reliable stereochemical control strategy requires both effective methods for obtaining enantiopure material and the use of orthogonal analytical techniques for its characterization. Chiral HPLC provides precise and accurate determination of enantiomeric purity, while VCD spectroscopy, in conjunction with DFT calculations, offers an unequivocal assignment of the absolute configuration. The integration of these methodologies into development workflows ensures the highest standards of scientific integrity and provides the confidence required for advancing chiral drug candidates.

References

  • Spark904. Absolute configuration of complex chiral molecules. Available from: [Link]

  • ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

  • PubChem. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]

  • ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available from: [Link]

  • National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

  • PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Available from: [Link]

  • PubMed. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • University of Colorado Boulder. Chapter 3: Conformation and Stereochemistry. Available from: [Link]

  • ResearchGate. Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available from: [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • National Center for Biotechnology Information. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

Sources

Thermo-stability of (S)-4-Benzyl-3-morpholinecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermo-stability of (S)-4-Benzyl-3-morpholinecarboxylic acid , a critical chiral intermediate often employed in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).[1][2]

Executive Summary

This compound (CAS: 92398-32-8) exhibits a complex stability profile defined by two competing thermal degradation pathways: C3-racemization and decarboxylation .[1][2] While the solid-state zwitterion is relatively stable up to its melting transition (~150–160°C), solution-state stability is highly sensitive to pH and temperature.[1] The primary risk during scale-up and handling is not gross decomposition, but the silent loss of optical purity via proton exchange at the chiral center.[1]

Chemical Identity & Structural Analysis

The stability of this molecule is dictated by the interaction between the morpholine ring strain, the basicity of the tertiary amine, and the acidity of the carboxylic group.[1]

ParameterSpecification
Chemical Name This compound
CAS Number 92398-32-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Physical State White to off-white crystalline solid (Zwitterionic)
Chiral Center C3 (Alpha to Nitrogen and Carboxyl)
Melting Point ~151–154°C (Decomposition onset)
Structural Vulnerability Analysis[2]
  • The C3 Chiral Center: The hydrogen at C3 is chemically activated.[1][3][4] It is alpha to a carboxylic acid (electron-withdrawing) and beta to a tertiary amine.[1] This unique electronic environment lowers the pKa of the C3-proton, making it susceptible to abstraction by bases, leading to racemization.[1]

  • The N-Benzyl Group: While providing steric bulk, the benzyl group does not protect the nitrogen lone pair.[1] Under oxidative thermal stress, the benzylic position is a secondary failure point (oxidation to benzaldehyde).

Thermal Degradation Mechanisms

Pathway A: Thermal Racemization (Primary Risk)

Racemization occurs well below the decomposition temperature, particularly in solution. The mechanism proceeds via the formation of a transient enolate or ylide intermediate.[1]

Mechanism:

  • Proton Abstraction: Heat provides the activation energy for a base (or solvent) to abstract the C3 proton.[1]

  • Planarization: The resulting carbanion/enolate adopts a planar geometry, destroying the stereochemical information.[3][4]

  • Reprotonation: The proton returns from either the re or si face, resulting in a racemic mixture.[3][4]

Racemization Figure 1: Thermal Racemization Pathway of this compound S_Iso (S)-Isomer (Active) Inter Planar Enolate/Ylide (Transition State) S_Iso->Inter  Heat / Base   (-H+) Inter->S_Iso  +H+ (Retention)   R_Iso (R)-Isomer (Inactive Impurity) Inter->R_Iso  +H+ (Inversion)  

[1][2][5]

Pathway B: Decarboxylation (Thermal Limit)

At temperatures exceeding the melting point (>160°C), the molecule undergoes irreversible decarboxylation.[1] This is driven by the formation of a stabilized ylide intermediate, releasing CO₂.

Decarboxylation Figure 2: Thermal Decarboxylation Mechanism Acid This compound (Zwitterion) TS Cyclic Transition State (High T > 160°C) Acid->TS  Thermal Activation   Products 4-Benzyl-3-morpholine (Amine) + CO2 TS->Products  Irreversible Loss  

[1][2]

Experimental Protocols for Stability Profiling

To validate the stability of your specific lot, the following protocols are recommended. These are designed to be self-validating systems.[1][2]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting onset and decomposition exotherm.[1]

  • Sample Prep: Weigh 2–5 mg of dried this compound into a standard aluminum pan. Crimp with a pinhole lid (allows CO₂ escape).[1]

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge: Nitrogen (50 mL/min).

  • Interpretation:

    • Endotherm 1: Melting point (Expect ~150–155°C). Sharpness indicates purity.

    • Exotherm (Immediate post-melt): Decomposition (Decarboxylation).[1]

    • Critical Check: If the endotherm is broad or shifted <145°C, the sample may contain residual solvent or is already partially racemized/degraded.

Protocol 2: Chiral HPLC Stability Assay

Objective: Quantify the rate of racemization under thermal stress.

Methodology:

  • Column: Chiralpak AGP or AD-H (Immobilized amylose/protein based columns are preferred for amino acids).[1][2]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (90:10).[1] Note: Avoid high pH mobile phases to prevent on-column racemization.[1]

  • Detection: UV at 210 nm or 254 nm (Benzyl chromophore).[1]

Workflow:

  • Control: Inject fresh standard to establish (S)-retention time (RT) and (R)-RT.

  • Stress: Dissolve sample in relevant solvent (e.g., Ethanol, Water).

  • Incubate: Hold at 60°C for 4, 8, and 24 hours.

  • Analyze: Calculate Enantiomeric Excess (

    
    ).
    
    
    
    
    [1]

Storage & Handling Recommendations

Based on the physicochemical analysis, the following handling constraints are mandatory to maintain >99% purity.

ConditionRecommendationRationale
Temperature Store at 2–8°C (Refrigerated)Minimizes kinetic energy available for proton exchange (racemization).[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the benzylic position over long durations.
Solvent Exposure Avoid Basic SolventsBases (TEA, NaOH) catalyze rapid racemization. If base is needed, keep T < 0°C.
Drying Vacuum Oven < 40°CHigh heat drying (>60°C) risks solid-state racemization or surface decarboxylation.[1]

References

  • Structure & Properties: Morpholine-3-carboxylic acid derivatives.[1][2][5][6][7] PubChem CID 10869526. National Library of Medicine. Available at: [Link][1][2]

  • Synthesis & Intermediates: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.[1][2][8] ResearchGate.[2] Available at: [Link]

  • Racemization Mechanisms: Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.[1][2] Radboud University Repository.[2] Available at: [Link][1]

  • Thermal Analysis Standards: Standard Test Method for Transition Temperatures of Chemicals by Differential Scanning Calorimetry.[2] ASTM E794.

Sources

Methodological & Application

Technical Guide: (S)-4-Benzyl-3-morpholinecarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 104809-29-2 / 101711-78-8 for related intermediates) represents a "privileged scaffold" in modern drug discovery. Unlike achiral morpholines used merely for solubility enhancement, this chiral building block allows for the precise introduction of a stereocenter directly onto the morpholine ring.

This guide details the utility of this scaffold in synthesizing peptidomimetics (as a proline surrogate or


-amino acid analog) and small molecule inhibitors (kinases, GPCRs). It provides a validated protocol for its synthesis from the chiral pool (L-Serine) and downstream derivatization strategies.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (3S)-4-benzylmorpholine-3-carboxylic acid
Molecular Formula

Molecular Weight 221.25 g/mol
Chirality (S)-enantiomer (derived from L-Serine)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; sparing in water
pKa ~3.5 (COOH), ~7.8 (Tertiary Amine)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere

Synthesis & Production Protocol

The most robust route to this compound utilizes L-Serine as the chiral source. This pathway avoids expensive chiral resolution steps by maintaining stereochemical integrity throughout the cyclization process.

Validated Synthetic Pathway (The "Serine Route")

The synthesis involves a four-step sequence: Benzylation, Acylation, Cyclization, and Reduction.

Step-by-Step Protocol:

  • Reductive Amination (N-Benzylation):

    • Reagents: L-Serine, Benzaldehyde,

      
      , NaOH.
      
    • Procedure: Dissolve L-Serine in 2N NaOH. Add benzaldehyde (1.0 eq) and stir for 1h. Cool to 0°C and add

      
       (0.6 eq) portion-wise.
      
    • Checkpoint: Monitor disappearance of imine via TLC.

    • Result: N-Benzyl-L-Serine.

  • Acylation:

    • Reagents: Chloroacetyl chloride, NaOH/DCM biphasic system.

    • Procedure: Treat N-Benzyl-L-Serine with chloroacetyl chloride at 0°C under Schotten-Baumann conditions (maintaining pH >10).

    • Mechanism: Forms the N-chloroacetyl intermediate.

  • Cyclization (The Critical Step):

    • Reagents: NaH (Sodium Hydride) or KOtBu in THF/DMF.

    • Procedure: Dissolve the acylated intermediate in dry THF. Add NaH (2.2 eq) slowly at 0°C. Stir at room temperature for 4-6 hours.

    • Outcome: Formation of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1]

    • Stereochemistry Note: This step proceeds with retention of configuration at the chiral center.

  • Selective Reduction:

    • Reagents:

      
       or 
      
      
      
      (requires careful control).
    • Procedure: To reduce the lactam (5-oxo group) without over-reducing the carboxylic acid, it is often necessary to first protect the acid (as an ester) or use borane-dimethyl sulfide complex which selectively reduces the amide.

    • Alternative (Industrial): Reduce the ester of the 5-oxo intermediate, then hydrolyze.

Workflow Diagram

SynthesisPath L_Serine L-Serine (Chiral Pool) N_Bn_Serine N-Benzyl-L-Serine L_Serine->N_Bn_Serine Benzaldehyde NaBH4 Intermediate N-Chloroacetyl Intermediate N_Bn_Serine->Intermediate Cl-CH2-COCl NaOH Oxomorpholine (S)-4-Bn-5-oxo- morpholine-3-COOH Intermediate->Oxomorpholine NaH / THF (Cyclization) FinalProduct (S)-4-Benzyl-3- morpholinecarboxylic Acid Oxomorpholine->FinalProduct BH3-DMS (Amide Reduction)

Figure 1: Stereoselective synthesis pathway from L-Serine to the target morpholine scaffold.[2]

Application Protocols

Peptidomimetics: Proline Replacement

The (S)-3-morpholine carboxylic acid scaffold acts as a constrained amino acid. It is structurally similar to Proline but introduces a heteroatom (Oxygen) and a different ring pucker, often improving metabolic stability against proteases.

Coupling Protocol (Solid Phase Peptide Synthesis - SPPS):

  • Pre-requisite: The benzyl group is usually removed (H2, Pd/C) and replaced with Fmoc for SPPS, or the Benzyl is kept if it serves as a hydrophobic side-chain surrogate.

  • Activation: Use HATU/HOAt. Standard carbodiimides (EDC/HOBt) may be too slow due to the steric bulk of the secondary amine (if debenzylated) or the tertiary center.

  • Causality: The morpholine ring locks the peptide backbone into a specific conformation (often inducing

    
    -turns), which is critical for binding to GPCRs or disrupting Protein-Protein Interactions (PPIs).
    
Fragment-Based Drug Discovery (FBDD)

This molecule serves as a core for "Grow" strategies in FBDD.

  • Amide Coupling: React the carboxylic acid with diverse amines to probe the S1' pocket of the target protein.

  • Debenzylation: Remove the N-benzyl group (

    
    , Pd/C, MeOH, 50 psi) to reveal the secondary amine.
    
  • N-Capping: React the free amine with sulfonyl chlorides, acyl chlorides, or aryl halides (via Buchwald-Hartwig) to probe the S1 pocket.

Quality Control & Troubleshooting (Self-Validating Systems)

To ensure the protocol has worked and the material is viable for high-value synthesis:

CheckpointMethodExpected ResultFailure Mode Indicator
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H)>98% eeRacemization occurred during cyclization (usually due to high temp or excess base).
Chemical Purity 1H NMR (

)
Distinct doublet of doublets for

-Ph; Chiral proton at C3 (~3.5-4.0 ppm).
Presence of aldehyde peaks (incomplete reduction) or broad peaks (salt formation).
Water Content Karl Fischer<0.5%High water content interferes with HATU coupling efficiency.

References

  • Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on serine-to-morpholine routes).
  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[3] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[3] Journal of Organic Chemistry, 72(11), 4254-4257.[3] Link

  • Life Chemicals. "C-Substituted Morpholines." (Commercial availability and library design). Link

  • Sigma-Aldrich. "(S)-Morpholine-3-carboxylic acid Product Information." Link

  • Chem-Impex. "Morpholine-3-carboxylic acid applications." Link

Sources

Analytical methods for (S)-4-Benzyl-3-morpholinecarboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 104527-86-6 / Derivative forms) is a critical chiral building block (synthon) used in the synthesis of peptidomimetics, neurokinin receptor antagonists, and oxazolidinone-class antibiotics. Its structural integrity relies heavily on the morpholine ring's conformation and the preservation of the chiral center at the C3 position.

The analytical characterization of this molecule presents specific challenges:

  • Zwitterionic Nature: As a cyclic amino acid, the molecule exists in equilibrium between its free acid, cationic (ammonium), and zwitterionic forms, complicating chromatographic retention.

  • Enantiomeric Purity: The (S)-enantiomer must be strictly differentiated from the (R)-antipode to prevent off-target biological activity in downstream APIs.

  • UV Detection: While the benzyl group provides a chromophore, the extinction coefficient is moderate, requiring optimized detection parameters.

This guide provides a validated framework for the structural elucidation, purity assessment, and chiral quantification of this compound.

Analytical Workflow Overview

The following diagram illustrates the logical flow for releasing a batch of this compound, ensuring all critical quality attributes (CQAs) are met.

AnalyticalWorkflow Raw Crude Synthesis Product ID Structural ID (NMR, MS, IR) Raw->ID Confirm Structure Purity Chemical Purity (RP-HPLC) ID->Purity Qualify Chiral Enantiomeric Excess (Chiral HPLC) Purity->Chiral >98% Chem Purity Chiral->Raw Reprocess (Recrystallize) Release Batch Release Certificate Chiral->Release >99% ee

Figure 1: Analytical Lifecycle for Chiral Morpholine Derivatives.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The conformational rigidity of the morpholine ring combined with the chiral center creates a distinct magnetic environment for the benzyl protons.

  • Solvent Selection: DMSO-

    
     is preferred over CDCl
    
    
    
    for the free acid due to zwitterionic solubility. For the hydrochloride salt or methyl ester, CDCl
    
    
    is sufficient.
  • Key Diagnostic Signals:

    • Benzyl Protons (

      
      ):  Unlike non-chiral benzyl amines where this appears as a singlet, the chiral center at C3 renders the benzylic protons diastereotopic . They will appear as an AB system  (two doublets) typically between 3.5–4.2 ppm with a geminal coupling constant (
      
      
      
      Hz).
    • Chiral Methine (H3): A distinct multiplet or doublet of doublets (dd) shifted downfield (approx. 3.2–3.5 ppm) due to the adjacent carboxylic acid and nitrogen.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Fragmentation Pattern:

    • [M+H]

      
      :  222.1 Da (Parent ion).
      
    • [M-COOH]

      
      :  Loss of carboxylic acid (decarboxylation) is common in high-energy collisions.
      
    • Tropylium Ion: A characteristic fragment at m/z 91 (benzyl group) verifies the N-benzyl moiety.

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

This is the most critical assay. Standard reversed-phase C18 columns cannot separate enantiomers.

Method Development Strategy

For zwitterionic amino acids, Polar Ionic Mode (PIM) or Normal Phase (NP) with additives is required.

ChiralMethodTree Start Select Mode Deriv Is Sample Derivatized? (e.g., Methyl Ester) Start->Deriv Yes Normal Phase (Hexane/IPA) Deriv->Yes Yes No Free Acid (Zwitterion) Deriv->No No Chiralpak AD-H\n or OD-H Chiralpak AD-H or OD-H Yes->Chiralpak AD-H\n or OD-H PIM Polar Ionic Mode (MeOH/ACN + Acid/Base) No->PIM Preferred RP Reversed Phase (Crown Ether Column) No->RP Alternative Chiralpak ZWIX\nor Chiralcel OD-RH Chiralpak ZWIX or Chiralcel OD-RH PIM->Chiralpak ZWIX\nor Chiralcel OD-RH

Figure 2: Decision Matrix for Chiral Method Selection.

Recommended Protocol (Polar Ionic Mode)

This method avoids the need for derivatization and handles the zwitterion effectively.

  • Column: Chiralpak ZWIX(+) or Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol (98%) : Acetic Acid (1%) : Diethylamine (1%).

    • Note: The acid/base ratio (1:1) is crucial to suppress ionization effects while maintaining solubility.

  • Flow Rate: 0.5 mL/min (lower flow improves resolution on zwitterionic phases).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Benzyl absorption).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22 µm PTFE.

Data Analysis:



Protocol: Chemical Purity (RP-HPLC)

While Chiral HPLC determines the S vs R ratio, RP-HPLC determines the overall chemical purity (presence of unreacted benzyl bromide, morpholine precursors, or hydrolysis byproducts).

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobic resolution.
Buffer A 0.1% Phosphoric Acid in WaterLow pH suppresses carboxylic acid ionization, improving peak shape (

).
Buffer B Acetonitrile (ACN)Strong organic modifier for benzyl elution.
Gradient 5% B to 90% B over 20 minElutes polar morpholine core early; washes lipophilic impurities late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm & 254 nm210 nm detects the morpholine ring; 254 nm is specific for benzyl.

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical due to amine interaction with silanols).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    

Physical Properties & Solid State Characterization

For final product release, physical constants serve as a quick identity check.

  • Specific Optical Rotation

    
    : 
    
    • Protocol: Dissolve accurately weighed sample in Methanol or 1N HCl (if salt form).

    • Expectation: The (S)-enantiomer typically exhibits positive (+) rotation in acidic media, but this must be experimentally verified against a certified reference standard.

    • Note: Temperature control (20°C ± 0.5°C) is vital as rotation is temperature-dependent.

  • Melting Point:

    • The free acid is a zwitterionic solid and typically has a high melting point with decomposition (often >180°C).

    • The hydrochloride salt will have a sharper, distinct melting point range.

References

  • Daicel Chiral Technologies. Chiral Separation Strategies for Acidic and Zwitterionic Compounds. Chiral Technologies Application Guide.[1] Available at: [Link]

  • PubChem. 4-benzyl-3-morpholinecarboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Available at: [Link]

Disclaimer: This Application Note is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Application Note: Large-Scale Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and various matrix metalloproteinase inhibitors. While racemic routes involving resolution are common in early discovery, they suffer from a theoretical 50% yield cap.

This Application Note details a scalable, enantioselective route starting from the chiral pool material L-Serine .[1] This pathway avoids costly resolution steps, utilizes inexpensive reagents, and is designed for kilogram-scale implementation. The protocol prioritizes the "Lactam Reduction" strategy, which offers superior regiocontrol compared to direct alkylation methods.

Key Advantages of This Protocol:
  • Enantiomeric Excess (ee): Consistently >98% via chiral pool retention.

  • Scalability: Avoids chromatographic purification; relies on crystallization and extraction.

  • Cost-Efficiency: Utilizes L-Serine and Benzyl Chloride as primary raw materials.

Strategic Route Analysis

The synthesis is broken down into four critical unit operations. The strategy relies on establishing the N-benzyl core early to modulate solubility, followed by a "protection-cyclization-reduction" sequence.

Reaction Pathway Diagram

SynthesisRoute cluster_legend Process Criticality Serine L-Serine (Starting Material) Step1 1. Esterification (MeOH, SOCl2) Serine->Step1 Intermediate1 L-Serine Methyl Ester Step1->Intermediate1 Step2 2. Reductive Amination (PhCHO, NaBH4) Intermediate1->Step2 Intermediate2 N-Benzyl-L-Serine Methyl Ester Step2->Intermediate2 Step3 3. Acylation & Cyclization (ClCH2COCl, Base) Intermediate2->Step3 Lactam (S)-4-Benzyl-5-oxo- 3-morpholinecarboxylate Step3->Lactam Step4 4. Lactam Reduction (BH3·THF or Red-Al) Lactam->Step4 Final (S)-4-Benzyl-3- morpholinecarboxylic Acid Step4->Final Low Risk Low Risk High Exotherm Risk High Exotherm Risk

Caption: Figure 1: Strategic disconnection showing the conversion of L-Serine to the morpholine core via the 5-oxo intermediate to prevent polymerization.

Detailed Experimental Protocols

Step 1: Preparation of N-Benzyl-L-Serine Methyl Ester

Direct alkylation of serine is prone to over-alkylation. We utilize a reductive amination approach which is cleaner at scale.

Reagents:

  • L-Serine Methyl Ester HCl (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Triethylamine (Et3N) (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.1 eq)

  • Methanol (Solvent, 10 vol)

Protocol:

  • Neutralization: Charge L-Serine Methyl Ester HCl and Methanol into the reactor. Cool to 0°C. Add Et3N slowly to liberate the free amine.

  • Imine Formation: Add Benzaldehyde dropwise, maintaining temperature <10°C. Stir for 2 hours at 20–25°C to ensure complete imine formation (monitor by TLC/HPLC).

  • Reduction: Cool the mixture to 0°C. Add NaBH4 portion-wise. Caution: Hydrogen gas evolution. Maintain internal temperature <5°C.

  • Workup: Quench with water. Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Dry organic layer (Na2SO4) and concentrate.[2]

  • Yield Target: 85–90% (Pale yellow oil). Used directly in the next step.

Step 2: Formation of the Morpholinone Core (The "Brown" Cyclization)

This step constructs the ring. We use chloroacetyl chloride to form the amide, followed by base-induced etherification.

Reagents:

  • N-Benzyl-L-Serine Methyl Ester (from Step 1)

  • Chloroacetyl Chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.2 eq) or NaH

  • THF (Anhydrous, 15 vol)

Protocol:

  • Acylation: Dissolve the starting material in THF/DCM. Cool to -10°C. Add Chloroacetyl chloride and a base (e.g., Et3N) to form the N-chloroacetyl intermediate.

  • Cyclization (Critical Step): Cool the solution of the intermediate to 0°C. Slowly add a solution of KOtBu in THF. The alkoxide generated at the serine hydroxyl group attacks the alkyl chloride intramolecularly.

    • Note: Strict temperature control is required to prevent elimination side reactions.

  • Quench: Pour into cold saturated NH4Cl solution.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Concentrate to yield (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid methyl ester.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Step 3: Reduction of Lactam to Morpholine

The removal of the C5 carbonyl is the most challenging step. Borane-THF is preferred over LiAlH4 for safety profiles at scale, though Red-Al is a viable industrial alternative.

Reagents:

  • (S)-4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq)

  • Borane-THF complex (1M solution) (3.0 eq)

  • Methanol (for quench)

  • 6N HCl (for hydrolysis)

Protocol:

  • Inertion: Purge reactor with N2. Charge starting material and anhydrous THF.

  • Addition: Add BH3·THF dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor disappearance of the amide carbonyl peak via IR or HPLC.

  • Quench (Exothermic): Cool to 0°C. Carefully add Methanol to destroy excess borane.

  • Hydrolysis: Add 6N HCl and reflux for 1 hour. This breaks the boron-amine complex and hydrolyzes the methyl ester to the carboxylic acid simultaneously.

  • Isolation (Isoelectric Point):

    • Cool to room temperature.[3][4]

    • Adjust pH to ~5.5–6.0 (the isoelectric point of the amino acid) using NaOH.

    • The product, this compound, will precipitate.

  • Filtration: Filter the white solid, wash with cold water and acetone.

Process Safety & Scale-up (Critical Control Points)

The following logic diagram illustrates the decision-making process for handling the reduction step, which is the highest safety risk.

SafetyLogic Start Start Reduction Step CheckReagent Select Reducing Agent Start->CheckReagent PathLAH Lithium Aluminum Hydride (LiAlH4) CheckReagent->PathLAH Lab Scale (<50g) PathBH3 Borane-THF / DMS CheckReagent->PathBH3 Pilot Scale (>1kg) RiskLAH RISK: Pyrophoric solid. Hard to quench at >1kg scale. PathLAH->RiskLAH RiskBH3 RISK: Diborane gas (toxic). Control via scrubber. PathBH3->RiskBH3 ControlLAH Req: Solid dosing valve & Cryogenic cooling RiskLAH->ControlLAH ControlBH3 Req: Vent scrubber (NaOH) & Slow liquid addition RiskBH3->ControlBH3 Decision Recommended for Scale: Borane-THF or Red-Al ControlBH3->Decision

Caption: Figure 2: Safety assessment for the reduction of the lactam intermediate. Borane or Red-Al is preferred over LAH for thermal control.

Key Scale-Up Parameters:
  • Hydrogen Management: Steps 1 (NaBH4) and 3 (BH3) generate significant H2 gas. Reactors must have adequate headspace and venting capacity.

  • Thermal Runaway: The cyclization (Step 2) is exothermic. Dosing of base must be gravimetrically controlled linked to reactor temperature probes.

  • Purification: Avoid silica gel chromatography. The protocol relies on the zwitterionic nature of the final product for precipitation at pH 5.5.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% TFA)
Chiral Purity (ee) > 99.0%Chiral HPLC (Daicel Chiralpak AD-H)
1H NMR Conforms to structure400 MHz, D2O/NaOD
Residual Solvents < 5000 ppm (MeOH/THF)GC-HS
Water Content < 1.0%Karl Fischer

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates.[1] Journal of the Chemical Society, Perkin Transactions 1, 2577–2580. Link

  • Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. Link

  • Duo, M., et al. (2012). Improved Enantioselective Synthesis of Protected (3S,4S)-4-Amino-3,5-dihydroxypentanoic Acid.[1] Synthetic Communications, 42(13), 1936-1943. (Validating the serine-lactam reduction strategy). Link

  • Patent CN102617503A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (Describes the industrial application of the serine route). Link

Disclaimer: This Application Note is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Scale-up requires specific hazard analysis (HAZOP).

Sources

(S)-4-Benzyl-3-morpholinecarboxylic Acid: A Chiral Scaffold for Advanced Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent incorporation into bioactive molecules is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and enhanced permeability across the blood-brain barrier.[1] The introduction of stereochemistry into this versatile heterocycle, particularly at the C3 position, unlocks a three-dimensional chemical space that is critical for specific and high-affinity interactions with biological targets. This guide focuses on (S)-4-Benzyl-3-morpholinecarboxylic acid , a chiral building block that combines the benefits of the morpholine core with the stereochemical definition of an amino acid precursor and the additional hydrophobic interactions afforded by the N-benzyl group. This unique combination makes it a highly valuable intermediate for the synthesis of novel therapeutics targeting a range of diseases, from central nervous system (CNS) disorders to oncology.[3][4]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[5]
Molecular Weight 221.25 g/mol [5]
Appearance Solid[5]
CAS Number 1219426-63-7 (racemate), 929047-50-7 ((R)-enantiomer)[5][6]

Synthesis of this compound: A Chiral Pool Approach

The enantioselective synthesis of this compound can be efficiently achieved from the chiral pool, utilizing readily available L-serine as the starting material. This strategy ensures the desired stereochemistry at the C3 position of the morpholine ring. The following protocol is adapted from established methods for the synthesis of chiral 3-morpholinecarboxylic acids.[1][7]

G cluster_0 Step 1: Protection of L-Serine cluster_1 Step 2: N-Acylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Reduction of the Amide cluster_4 Step 5: N-Benzylation cluster_5 Step 6: Deprotection A L-Serine B L-Serine tert-butyl ester A->B tert-Butyl acetate, Perchloric acid A->B C N-Chloroacetyl-L-serine tert-butyl ester B->C Chloroacetyl chloride, Dichloromethane B->C D (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester C->D Sodium ethoxide, Toluene C->D E (S)-3-Morpholinecarboxylic acid tert-butyl ester D->E Sodium borohydride, Aluminum trichloride, Methanol D->E F (S)-4-Benzyl-3-morpholinecarboxylic acid tert-butyl ester E->F Benzyl bromide, Potassium carbonate, Acetonitrile E->F G (S)-4-Benzyl-3-morpholinecarboxylic acid F->G Trifluoroacetic acid, Dichloromethane F->G

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

PART 1: Synthesis of (S)-3-Morpholinecarboxylic acid tert-butyl ester

This part of the protocol is adapted from the method described in Chinese patent CN102617503A.[1]

Step 1: Synthesis of L-Serine tert-butyl ester

  • To a suspension of L-serine (10.5 g, 100 mmol) in tert-butyl acetate (200 mL), add perchloric acid (catalytic amount) at 0-10 °C.

  • Warm the mixture to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester

  • Dissolve L-serine tert-butyl ester (16.1 g, 100 mmol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C and add a solution of chloroacetyl chloride (12.4 g, 110 mmol) in dichloromethane (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester

  • Dissolve N-chloroacetyl-L-serine tert-butyl ester (23.7 g, 100 mmol) in toluene (250 mL).

  • Add a solution of sodium ethoxide (7.5 g, 110 mmol) in toluene (100 mL) dropwise at room temperature.

  • Stir the mixture for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.

Step 4: Synthesis of (S)-3-Morpholinecarboxylic acid tert-butyl ester

  • Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (20.1 g, 100 mmol) in methanol (300 mL).

  • Cool the solution to 0 °C and add aluminum trichloride (14.7 g, 110 mmol) portion-wise.

  • Add sodium borohydride (7.6 g, 200 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction by the dropwise addition of water.

  • Concentrate the mixture under reduced pressure and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-morpholinecarboxylic acid tert-butyl ester.

PART 2: N-Benzylation and Deprotection

Step 5: Synthesis of this compound tert-butyl ester

  • Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester (18.7 g, 100 mmol) in acetonitrile (250 mL).

  • Add potassium carbonate (20.7 g, 150 mmol) and benzyl bromide (18.8 g, 110 mmol).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain this compound tert-butyl ester.

Step 6: Synthesis of this compound

  • Dissolve this compound tert-butyl ester (27.7 g, 100 mmol) in dichloromethane (100 mL).

  • Add trifluoroacetic acid (50 mL) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 50 mL) to remove residual trifluoroacetic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons, morpholine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (221.1052 m/z for [M+H]⁺).
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess.[8]

Protocol for Chiral HPLC Analysis:

  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and compare the retention time to a racemic standard if available. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[9]

Medicinal Chemistry Applications

The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways. Two promising applications are highlighted below.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Background: Dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake are effective treatments for major depressive disorder, anxiety disorders, and neuropathic pain.[10] The morpholine scaffold is present in several CNS-active drugs, and N-benzyl morpholine derivatives have been specifically investigated as SNRIs.[3] The chirality at the C3 position and the carboxylic acid functionality of the title compound provide opportunities for developing novel SNRIs with improved potency and selectivity.

Mechanism of Action: SNRIs bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Neurotransmitter (Serotonin/Norepinephrine) B SERT/NET Transporter A->B Reuptake C Increased Neurotransmitter Concentration A->C Release D Postsynaptic Receptors C->D Binding E (S)-4-Benzyl-3-morpholinecarboxylic acid Derivative (SNRI) E->B Inhibition

Caption: Mechanism of action of SNRIs.

Protocol for In Vitro SNRI Activity Screening:

This protocol describes a radioligand binding assay to determine the affinity of test compounds for SERT and NET.

  • Materials:

    • Human recombinant SERT and NET expressed in a suitable cell line (e.g., HEK293).

    • Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

    • Test compounds derived from this compound.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare cell membrane homogenates expressing either SERT or NET.

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

Background: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase.[11] Overexpression or gain-of-function mutations of EZH2 are implicated in various cancers, making it an attractive therapeutic target.[11] Morpholine-containing compounds have been successfully developed as potent and selective EZH2 inhibitors.[4] this compound provides a novel scaffold for the design of new EZH2 inhibitors.

Mechanism of Action: EZH2 inhibitors compete with the natural substrate, S-adenosylmethionine (SAM), for binding to the catalytic site of EZH2. This prevents the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene silencing. The inhibition of H3K27 methylation leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects.[12]

G cluster_0 PRC2 Complex cluster_1 Histone Tail A EZH2 C Histone H3 A->C Methylates K27 B S-adenosylmethionine (SAM) B->A Binds D H3K27me3 (Gene Silencing) C->D Results in E (S)-4-Benzyl-3-morpholinecarboxylic acid Derivative (EZH2i) E->A Competitive Inhibition

Caption: Mechanism of action of EZH2 inhibitors.

Protocol for In Vitro EZH2 Inhibition Assay:

This protocol outlines a chemiluminescent assay to measure the activity of EZH2 and the inhibitory potential of test compounds.[4][12]

  • Materials:

    • Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex.

    • Biotinylated histone H3 (1-21) peptide substrate.

    • S-adenosylmethionine (SAM).

    • Anti-H3K27me3 antibody.

    • Streptavidin-coated plates and a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Chemiluminescent substrate.

    • Test compounds derived from this compound.

  • Procedure:

    • Coat a streptavidin plate with the biotinylated H3 peptide.

    • In a separate plate, pre-incubate the EZH2 complex with varying concentrations of the test compound.

    • Add SAM to initiate the methylation reaction and incubate.

    • Transfer the reaction mixture to the H3 peptide-coated plate and incubate to allow the enzyme to methylate the substrate.

    • Wash the plate and add the anti-H3K27me3 antibody.

    • After incubation and washing, add the secondary antibody-HRP conjugate.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis:

    • The chemiluminescent signal is proportional to the amount of H3K27 methylation.

    • Calculate the percentage of inhibition at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a promising and versatile chiral building block for medicinal chemistry. Its synthesis from L-serine provides a reliable and scalable route to enantiomerically pure material. The strategic combination of the morpholine scaffold, a defined stereocenter, a carboxylic acid handle for further derivatization, and an N-benzyl group for potential hydrophobic interactions opens up a multitude of possibilities for drug design. The detailed protocols provided herein for its synthesis, characterization, and evaluation in two key therapeutic areas – as an SNRI for CNS disorders and as an EZH2 inhibitor for oncology – are intended to serve as a valuable resource for researchers dedicated to the discovery of novel and effective medicines. Further exploration of derivatives of this scaffold is warranted and holds significant potential for advancing therapeutic interventions.

References

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. ()
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. ([Link])

  • CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. ()
  • US7294623B2 - Benzyl morpholine deriv
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram. ResearchGate. ([Link])

  • Morpholine synthesis. Organic Chemistry Portal. ([Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. ([Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. ([Link])

  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. PubMed. ([Link])

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. ([Link])

  • 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. PubChem. ([Link])

  • (R)-4-Benzyl-3-morpholinecarboxylic Acid | CAS 929047-50-7. Chemical-Suppliers. ([Link])

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. ([Link])

    • Synthesis of O-benzyl-L-serine. Supporting Information. ([Link])

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. ([Link])

  • Dose–Concentration Relationship and Clinical Outcomes of Duloxetine in Generalized Anxiety Disorder. MDPI. ([Link])

  • EZH2 inhibition: a promising strategy to prevent cancer immune editing. Volition. ([Link])

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. ([Link])

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. ([Link])

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Publications. ([Link])

  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
  • Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. PMC - PubMed Central. ([Link])

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). ([Link])

  • EZH2 Mutation Testing. Knight Diagnostic Laboratories. ([Link])

  • (PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. ([Link])

  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. PMC. ([Link])

  • EZH2 Assay Service. BPS Bioscience. ([Link])

Sources

Application Notes and Protocols: The Strategic Use of (S)-4-Benzyl-3-morpholinecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-4-Benzyl-3-morpholinecarboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the strategic application of this morpholine derivative in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, exemplified by the approved drug Aprepitant. Detailed synthetic protocols, mechanistic insights, and experimental considerations are presented to enable researchers to effectively utilize this versatile scaffold in their drug development programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its saturated heterocyclic structure can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2] The introduction of chirality into the morpholine ring, as seen in this compound, allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.[3] The benzyl group at the 4-position and the carboxylic acid at the 3-position of the morpholine ring provide versatile handles for synthetic elaboration, making this compound an attractive starting point for the construction of diverse chemical libraries.

Core Application: A Key Building Block for Neurokinin-1 (NK1) Receptor Antagonists

A primary application of the (S)-4-benzyl-3-morpholine scaffold is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[4] Consequently, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions.[4]

Aprepitant, an approved antiemetic drug, is a prominent example of a therapeutic agent whose synthesis relies on a chiral 4-benzyl-morpholine core.[5][6] The stereochemistry at the C3 position of the morpholine ring is crucial for the high-affinity binding of Aprepitant to the NK1 receptor.[7] this compound serves as a key precursor for constructing the core of Aprepitant and its analogs.

Logical Workflow for Drug Development

G cluster_0 Synthesis of Chiral Building Block cluster_1 Incorporation into Drug Scaffold cluster_2 Biological Evaluation A (S)-Serine B This compound A->B Multi-step synthesis C Amide Coupling B->C D Further Functionalization C->D E In vitro NK1 Binding Assay D->E F In vivo Efficacy Models E->F G Lead Optimization F->G

Caption: Drug development workflow utilizing this compound.

Synthetic Protocols

The following protocols provide a representative synthesis of this compound from a readily available chiral precursor, (S)-serine, and its subsequent elaboration into a core structure relevant to NK1 receptor antagonists.

Protocol 1: Synthesis of this compound

This multi-step synthesis begins with the protection of the amino and carboxylic acid functionalities of (S)-serine, followed by N-alkylation, cyclization, and deprotection.

Step 1: Protection of (S)-Serine

  • To a solution of (S)-serine (1 equivalent) in a suitable solvent such as methanol, add a protecting group for the carboxylic acid, for example, by bubbling HCl gas to form the methyl ester.

  • Protect the amino group with a suitable protecting group, such as Boc anhydride (di-tert-butyl dicarbonate), in the presence of a base like triethylamine.

Step 2: N-Benzylation

  • To a solution of the protected (S)-serine derivative (1 equivalent) in an aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) carefully at 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

Step 3: Reduction and Cyclization

  • Reduce the ester functionality of the N-benzylated intermediate to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.

  • To the resulting amino alcohol, add a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base to facilitate intramolecular cyclization to form the morpholinone ring.

  • Reduce the morpholinone to the morpholine using a strong reducing agent like borane-tetrahydrofuran complex (Boc-protected intermediate is not suitable for this step).

Step 4: Oxidation and Deprotection

  • Oxidize the primary alcohol at the 3-position of the morpholine ring to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation.

  • If a protecting group is present on the carboxylic acid, deprotect it under appropriate conditions (e.g., acid or base hydrolysis for an ester).

Protocol 2: Elaboration to an NK1 Receptor Antagonist Core Structure

This protocol describes the coupling of this compound with a representative amine to form a key amide bond present in many NK1 receptor antagonists.

Step 1: Amide Coupling

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add the desired amine (e.g., a substituted benzylamine) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

CompoundStructureKey Synthetic StepApplication
This compound Structure of this compoundChiral synthesis from (S)-serineChiral building block
Aprepitant Intermediate Structure of Aprepitant IntermediateAmide coupling with a substituted aminePrecursor to NK1 receptor antagonist
Aprepitant Structure of AprepitantFinal cyclization and functionalizationApproved antiemetic drug[6]

Mechanistic Insights and Rationale

The stereocenter at the C3 position of the morpholine ring is critical for the biological activity of NK1 receptor antagonists like Aprepitant.[7] The (S)-configuration directs the substituent at this position into a specific binding pocket of the receptor, leading to high-affinity antagonism. The N-benzyl group serves to orient the molecule within the binding site and can be a site for further modification to fine-tune activity and pharmacokinetic properties.

Signaling Pathway of NK1 Receptor Antagonism

G substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds to g_protein G-protein nk1_receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ip3_dag IP3 / DAG plc->ip3_dag Generates ca_release Ca2+ Release ip3_dag->ca_release Induces emesis Emesis / Pain Signal ca_release->emesis Leads to antagonist (S)-4-Benzyl-3-morpholine -based Antagonist antagonist->nk1_receptor Blocks

Caption: Simplified signaling pathway of Substance P and its inhibition by an NK1 receptor antagonist.

Conclusion

This compound is a strategically important chiral building block in modern drug discovery. Its utility is powerfully demonstrated in the synthesis of NK1 receptor antagonists, where its stereochemically defined structure is essential for potent biological activity. The synthetic protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively leverage this versatile scaffold in the development of novel therapeutics.

References

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Hale, J. J., et al. (1998). 2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Substance P (Neurokinin-1) Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607–4614. [Link]

  • Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182. [Link]

  • Szczepankiewicz, D., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6663. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Gazy, A. K., et al. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Kavitha, S., et al. (2019). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. ResearchGate. [Link]

  • Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

  • Rusanov, E. B., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • MDPI. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. MDPI. [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Drugs.com. (2026). List of NK1 receptor antagonists. Drugs.com. [Link]

  • Google Patents. (2015). Preparation method of aprepitant intermediate.
  • Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Kumar, S., & Kaur, H. (2012). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]

  • Showell, G. A., et al. (1998). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Journal of Medicinal Chemistry, 41(19), 3746-3755. [Link]

  • ResearchGate. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Zhang, W., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(1), 129-135. [Link]

  • Itoh, T., et al. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry, 41(26), 5168-5178. [Link]

  • Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Google Patents. (2012). Preparation of aprepitant.
  • Google Patents. (2016). An improved process for the preparation of aprepitant.

Sources

Application Notes and Protocols: Strategic Protection of (S)-4-Benzyl-3-morpholinecarboxylic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

(S)-4-Benzyl-3-morpholinecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid morpholine core and appended functionalities offer a unique three-dimensional architecture that can be exploited to design potent and selective therapeutic agents. However, the presence of two reactive functional groups—a secondary amine within the morpholine ring and a carboxylic acid—necessitates a carefully considered protecting group strategy to achieve desired chemical transformations on other parts of the molecule or to facilitate peptide couplings. This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and the underlying chemical principles for the selective protection and deprotection of this compound.

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.[1] In the context of multifaceted drug candidates, the ability to selectively unmask one functional group while others remain protected—a concept known as orthogonal protection—is paramount for convergent and efficient synthetic routes.[2][3] This document will explore both individual and orthogonal protection schemes for the morpholine nitrogen and the carboxylic acid, providing researchers with the tools to confidently incorporate this versatile scaffold into their synthetic endeavors.

I. Protection of the Morpholine Nitrogen: Taming the Secondary Amine

The secondary amine in the morpholine ring is nucleophilic and basic, and therefore requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as amide bond formation or reactions involving strong bases. The most common and effective protecting groups for secondary amines are carbamates.[2][4]

A. Carbamate Protecting Groups: A Versatile Toolkit

Carbamates are generally stable to a wide range of reaction conditions and can be selectively removed under specific protocols. The choice among different carbamate protecting groups depends on the desired deprotection method, which can be acidic, basic, or hydrogenolytic.[2][4]

G

1. tert-Butoxycarbonyl (Boc) Group:

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[5] It is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.

  • Rationale for Use: The Boc group is ideal when subsequent reactions involve basic conditions or hydrogenolysis for the removal of other protecting groups. Its deprotection with acids like trifluoroacetic acid (TFA) is clean and generally high-yielding.[2][5]

2. Benzyloxycarbonyl (Cbz or Z) Group:

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group that is stable to acidic and basic conditions.[6] Its primary mode of cleavage is catalytic hydrogenolysis.[7]

  • Rationale for Use: The Cbz group is particularly useful when acidic or basic conditions are required for other transformations. Its removal via hydrogenolysis is mild and often quantitative.[7][8] However, it is incompatible with reactions that employ palladium catalysts for other purposes.

3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group:

The Fmoc group is renowned for its lability to basic conditions, typically using a secondary amine like piperidine.[9][10] It is stable to acidic conditions and hydrogenolysis.

  • Rationale for Use: The Fmoc group is the protecting group of choice in solid-phase peptide synthesis and when orthogonal protection is required in the presence of acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz, Benzyl ester) groups.[11][12]

B. Experimental Protocols for Amine Protection

Protocol 1: N-Boc Protection

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.0 eq) or another suitable base to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.[5]

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the aqueous solution with 1N HCl to pH 3-4 and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Behind the Protocol: The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The base is crucial to neutralize the carboxylic acid and to deprotonate the amine, increasing its nucleophilicity. Acidification during work-up ensures that the product, now a carboxylic acid, is protonated and can be extracted into the organic phase.

Protocol 2: N-Cbz Protection

  • Dissolution: Suspend this compound (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane (DCM).

  • Basification: Cool the mixture to 0 °C and add sodium carbonate (2.0 eq).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the vigorously stirred mixture, maintaining the temperature at 0 °C.[6][13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Separate the layers. Acidify the aqueous layer with 1N HCl to pH 2-3 and extract with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.

Behind the Protocol: The Schotten-Baumann conditions (biphasic solvent system with a base) are commonly employed for Cbz protection. The base neutralizes the HCl byproduct and the carboxylic acid. The reaction is typically fast and efficient.

Protocol 3: N-Fmoc Protection

  • Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise at 0 °C.[14]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Behind the Protocol: Similar to Cbz protection, a base is required. The use of a biphasic system or a mixture of an organic solvent and aqueous base is common. The work-up procedure is designed to remove the lipophilic byproducts of the Fmoc protecting group.

II. Protection of the Carboxylic Acid: Masking the Acidic Functionality

Protection of the carboxylic acid as an ester is often necessary to prevent its interference in reactions such as those involving strong nucleophiles or reducing agents, and to enable transformations on the morpholine ring.

A. Ester Protecting Groups: Stability and Cleavage

The choice of ester protecting group is primarily determined by the desired deprotection conditions.

G

1. Benzyl (Bn) Ester:

Benzyl esters are widely used due to their stability under both acidic and basic conditions. They are readily cleaved by catalytic hydrogenolysis.[15]

  • Rationale for Use: The benzyl ester is an excellent choice when orthogonality with acid-labile (Boc) or base-labile (Fmoc) amine protecting groups is desired.[16]

2. tert-Butyl (tBu) Ester:

The tert-butyl ester is stable to basic conditions and hydrogenolysis, but is easily cleaved under acidic conditions.[15][17]

  • Rationale for Use: This protecting group is ideal when subsequent reactions require basic conditions or catalytic hydrogenation. It is orthogonal to the Cbz and Fmoc groups on the nitrogen.

B. Experimental Protocols for Carboxylic Acid Protection

Protocol 4: Benzyl Ester Formation (Fischer-Speier Esterification)

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), benzyl alcohol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) in a suitable solvent like toluene or cyclohexane.[18][19]

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete within 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Behind the Protocol: This is a classic acid-catalyzed esterification. The use of a Dean-Stark trap to remove water drives the equilibrium towards the product. An excess of benzyl alcohol is often used to further favor ester formation.

Protocol 5: tert-Butyl Ester Formation

  • Dissolution: Suspend this compound (1.0 eq) in an inert solvent like dichloromethane (DCM) or tert-butyl acetate.[17]

  • Catalyst and Reagent: Cool the suspension to 0 °C and add a catalytic amount of a strong acid like sulfuric acid or perchloric acid. Then, carefully add isobutylene gas or a liquid source of the tert-butyl cation.

  • Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Behind the Protocol: The reaction proceeds via the formation of a tert-butyl cation from isobutylene under strongly acidic conditions, which is then trapped by the carboxylate. This method requires careful handling of isobutylene and strong acids.

III. Orthogonal Protecting Group Strategies: The Key to Complex Synthesis

The true power of protecting group chemistry lies in the ability to selectively deprotect one functional group in the presence of others.[2][3][11] This is crucial for the synthesis of complex molecules where different parts of the molecule need to be addressed in a specific order.

G

A. Recommended Orthogonal Pairs
Amine Protecting GroupCarboxylic Acid Protecting GroupRationale for Orthogonality
Boc Benzyl Ester Boc is acid-labile, while the benzyl ester is removed by hydrogenolysis.[16]
Cbz tert-Butyl Ester Cbz is removed by hydrogenolysis, while the tert-butyl ester is acid-labile.
Fmoc Benzyl Ester Fmoc is base-labile, and the benzyl ester is removed by hydrogenolysis.
Fmoc tert-Butyl Ester Fmoc is base-labile, and the tert-butyl ester is acid-labile.
B. Protocols for Selective Deprotection

Protocol 6: Selective Deprotection of the Boc Group

  • Dissolution: Dissolve the N-Boc, O-Benzyl protected this compound (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-50% in DCM) and stir at room temperature.[2][5]

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is usually obtained as the TFA salt.

Protocol 7: Selective Deprotection of the Benzyl Ester

  • Dissolution: Dissolve the N-Boc, O-Benzyl protected this compound (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under an atmosphere of hydrogen (H₂) gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 8: Selective Deprotection of the Fmoc Group

  • Dissolution: Dissolve the N-Fmoc protected compound in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.[10]

  • Reaction: Stir at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The crude product can be purified by column chromatography.

IV. Summary and Outlook

The strategic application of protecting groups is indispensable for the successful incorporation of this compound into complex molecular architectures. This guide has outlined the most common and reliable protecting groups for both the secondary amine and the carboxylic acid functionalities, providing detailed protocols for their installation and selective removal. The principles of orthogonality have been highlighted, enabling the rational design of synthetic routes that allow for the sequential unmasking of reactive sites. By understanding the causality behind the choice of each protecting group and mastering the experimental procedures, researchers can confidently and efficiently utilize this valuable chiral building block in their pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. ResearchGate.
  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Who we serve. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Taylor & Francis Online. (n.d.). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me.
  • ResearchGate. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.
  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-4-Benzyl-3-morpholinecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. Traditional chemical synthesis of such chiral molecules often involves complex multi-step procedures, the use of expensive chiral auxiliaries, and potentially hazardous reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative for the production of enantiomerically pure compounds.[1] This application note provides a detailed protocol for the biocatalytic synthesis of this compound via the asymmetric reduction of a cyclic imine precursor using an imine reductase (IRED).

Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of C=N bonds in imines and iminium ions to produce chiral amines.[2][3] Their broad substrate scope and high enantioselectivity make them powerful tools for asymmetric synthesis.[4][5][6] This protocol will detail the synthesis of the imine precursor, the enzymatic reduction step with a cofactor regeneration system, and the subsequent purification and analysis of the final product.

Principle of the Method

The biocatalytic synthesis of this compound is achieved through a two-step process. The first step involves the chemical synthesis of the prochiral imine precursor, 4-benzyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylic acid. The second step is the enzymatic, stereoselective reduction of this cyclic imine to the desired (S)-enantiomer using an imine reductase. To ensure the continuous activity of the IRED, a cofactor regeneration system is employed to recycle the consumed NADPH.

Part 1: Chemical Synthesis of the Imine Precursor

A plausible and efficient method for the synthesis of the precursor, 4-benzyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylic acid, involves the condensation of N-benzylethanolamine with glyoxylic acid.

Materials and Reagents
  • N-benzylethanolamine

  • Glyoxylic acid monohydrate

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Protocol: Synthesis of 4-benzyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-benzylethanolamine (1 equivalent) and glyoxylic acid monohydrate (1.1 equivalents) in toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the toluene. If so, collect the solid by filtration. If not, evaporate the toluene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure imine precursor.

  • Characterization: Confirm the structure and purity of the synthesized precursor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biocatalytic Asymmetric Reduction

This part details the core enzymatic reaction for the stereoselective synthesis of this compound.

Key Components and Rationale
  • Imine Reductase (IRED): An (S)-selective IRED is chosen to ensure the formation of the desired enantiomer. A variety of commercially available IREDs or those from microbial sources like Streptomyces species can be screened for optimal activity and selectivity towards the specific substrate.[4]

  • Cofactor (NADPH): IREDs require a hydride source, typically NADPH, for the reduction of the imine.[2]

  • Cofactor Regeneration System: To make the process economically viable, the expensive NADPH cofactor is regenerated in situ. A common and efficient system is the use of glucose dehydrogenase (GDH) and D-glucose. GDH oxidizes D-glucose to D-gluconolactone, concomitantly reducing NADP⁺ back to NADPH.[7]

Workflow Diagram

Biocatalytic_Synthesis cluster_precursor Precursor Synthesis cluster_biocatalysis Biocatalytic Reduction cluster_cofactor Cofactor Regeneration cluster_product Product Formation Precursor 4-benzyl-5,6-dihydro-2H-1,4- oxazine-3-carboxylic acid Reaction_Vessel Reaction Buffer (e.g., KPi, pH 7.5) Precursor->Reaction_Vessel Substrate IRED (S)-Imine Reductase (IRED) Reaction_Vessel->IRED GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Regeneration Gluconolactone D-Gluconolactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH NADP NADP+ NADP->GDH NADPH->IRED Hydride Donor Product (S)-4-Benzyl-3- morpholinecarboxylic acid IRED->NADP IRED->Product Stereoselective Reduction

Sources

Troubleshooting & Optimization

Improving yield of (S)-4-Benzyl-3-morpholinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-4-Benzyl-3-morpholinecarboxylic Acid Synthesis

Section 1: The Optimized Protocol (High-Yield Strategy)

Context: The synthesis of This compound (often referred to as the "Morpholine Acid" precursor for NK1 antagonists) notoriously suffers from low yields (typically 30-45%) when using standard 1,2-dibromoethane alkylation. The primary failure modes are elimination reactions of the alkylating agent and racemization of the chiral center.

To improve yield to the 65-80% range while maintaining >98% ee, we recommend shifting from the standard dibromide protocol to the Bis-Electrophile Activation Method (using ethylene glycol bis(p-toluenesulfonate) or ethylene sulfate) combined with Phase Transfer Catalysis (PTC).

The Recommended Workflow

1. Precursor Preparation: Start with N-Benzyl-L-Serine Methyl Ester .

  • Why Methyl Ester? The free acid creates zwitterionic solubility issues and interferes with the base during cyclization.

  • Why N-Benzyl? It provides necessary steric bulk and prevents over-alkylation on the nitrogen.

2. Cyclization (The Critical Step): Instead of 1,2-dibromoethane, use Ethylene Glycol Bis(p-toluenesulfonate) .

  • Reagents: N-Benzyl-L-Serine Methyl Ester (1.0 eq), Ethylene Glycol Bis(p-toluenesulfonate) (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 2.5 eq) — Crucial: Do not use NaH or strong alkoxides to avoid racemization.
    
  • Solvent: Acetonitrile (MeCN) or Toluene with a PTC (e.g., TBAB).

  • Temperature: Reflux (80-85°C).

3. Hydrolysis:

  • Saponification of the ester using LiOH in THF/Water to yield the final free acid.

Section 2: Troubleshooting Guide (Q&A)

Category A: Yield & Reactivity

Q1: I am using 1,2-dibromoethane and my yield is stuck at 35%. What is happening? Diagnosis: 1,2-dibromoethane is prone to


 elimination under basic conditions, generating vinyl bromide (volatile and unreactive) rather than cyclizing.
Solution: 
  • Switch Reagent: Use Ethylene Glycol Bis(p-toluenesulfonate) . Sulfonates are better leaving groups and less prone to elimination than bromides in this specific ring closure.

  • Finkelstein Modification: If you must use the dibromide, add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the more reactive 1,2-diiodoethane in situ, speeding up the

    
     substitution before elimination can occur.
    

Q2: The reaction stalls after the first alkylation (intermediate formation). How do I force ring closure? Diagnosis: The secondary amine formed after the first alkylation is sterically hindered by the benzyl group and the ester. Solution:

  • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Phase Transfer Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%). This solubilizes the carbonate base in the organic phase, increasing the effective basicity without using a stronger (racemizing) base.

Category B: Stereochemistry (Racemization)

Q3: My product has an ee% of only 80% (expected >98%). Where is the chirality being lost? Diagnosis: You are likely using a base that is too strong (e.g., NaH, NaOEt) or the temperature is too high during the ester hydrolysis step. The


-proton of the amino ester is acidic.
Solution: 
  • Base Control: Switch to inorganic bases like

    
     or Cesium Carbonate (
    
    
    
    ) in aprotic solvents. Avoid alkoxides.
  • Hydrolysis Conditions: Perform the final saponification (Ester

    
     Acid) using LiOH  at 0°C to Room Temperature . Do not reflux during hydrolysis. Lithium coordinates with the carbonyl oxygen, making the carbonyl carbon more electrophilic without significantly increasing the acidity of the 
    
    
    
    -proton.
Category C: Purification & Isolation

Q4: I cannot crystallize the final acid; it remains a sticky oil/gum. Diagnosis: The product is a zwitterion (amino acid). It is highly soluble in water at neutral pH and difficult to extract. Solution:

  • Isoelectric Point (pI) Precipitation: The pI of this molecule is approx 5.5–6.0.

    • After hydrolysis, acidify the aqueous layer carefully with 1N HCl.

    • Do not shoot for pH 1. Adjust slowly to pH 5.5 .

    • Cool to 4°C. The zwitterion is least soluble at its pI and should precipitate.

  • Resin Purification: If it remains an oil, pass the aqueous solution through a column of Dowex 50WX8 (H+ form) . Elute with dilute ammonia. This removes inorganic salts that prevent crystallization.

Section 3: Visualizing the Pathway

The following diagram illustrates the "High-Yield" Bis-Sulfonate route versus the "Low-Yield" Dibromide route, highlighting the critical control points.

G Start L-Serine Methyl Ester (HCl Salt) N_Benzyl N-Benzyl-L-Serine Methyl Ester Start->N_Benzyl Benzaldehyde / NaBH4 (Reductive Amination) Dibromide Route A: 1,2-Dibromoethane (Standard) N_Benzyl->Dibromide Sulfonate Route B: Ethylene Glycol Bis(p-toluenesulfonate) (Recommended) N_Benzyl->Sulfonate Inter_A Mono-alkylated Intermediate Dibromide->Inter_A Slow (Yield <40%) Cyclized_Ester (S)-4-Benzyl-3-morpholine carboxylic acid ester Sulfonate->Cyclized_Ester K2CO3, MeCN, Reflux Fast (Yield >70%) Side_Product Side Product: Vinyl Bromide / Elimination Inter_A->Side_Product Competing Elimination Inter_A->Cyclized_Ester Slow Cyclization Final_Acid FINAL PRODUCT: (S)-4-Benzyl-3-morpholine carboxylic acid Cyclized_Ester->Final_Acid LiOH, THF/H2O (Hydrolysis) Racemization WARNING: Avoid NaH or Refluxing Base to prevent Racemization Cyclized_Ester->Racemization

Caption: Comparison of Synthetic Routes. Route B (Green) minimizes elimination side-reactions common in Route A (Red), significantly improving yield.

Section 4: Quantitative Data Summary

ParameterStandard Route (Dibromide)Optimized Route (Bis-Tosylate)
Reagent 1,2-DibromoethaneEthylene Glycol Bis(p-toluenesulfonate)
Base

or NaH

+ TBAB (PTC)
Typical Yield 30 – 45%65 – 80%
Reaction Time 24 – 48 Hours8 – 12 Hours
Major Impurity Vinyl bromide, oligomersTosylate salts (easy wash)
Racemization Risk High (if NaH used)Low (Mild base)

References

  • Google Patents. Synthetic method of (S)-3-morpholinyl carboxylic acid (CN102617503B). (Describes the core morpholine acid synthesis logic). Link

  • Organic Chemistry Portal. Synthesis of Morpholines. (Review of modern cyclization techniques including sulfate/sulfonate methods). Link

  • ChemicalBook. L-Serine Benzyl Ester Benzenesulfonate Synthesis. (Protocols for precursor protection). Link

  • Sigma-Aldrich. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone.[1] (Reference for chiral auxiliary handling and similar benzyl-protected scaffolds). Link

  • National Institutes of Health (PubMed). Reactions of O-acyl-L-serines... (Discusses reactivity of serine derivatives which informs the stability of the starting material). Link

Sources

Technical Support Center: Chiral Separation of 4-Benzyl-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-MOR-4BZ-001 Status: Open Priority: High (Method Development & Troubleshooting) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 4-Benzyl-3-morpholinecarboxylic acid . This molecule presents a classic "zwitterionic challenge" in chiral chromatography.

  • The Molecule: A cyclic amino acid derivative.

    • Acidic Moiety: Carboxylic acid at C3 (pKa ≈ 3.5).

    • Basic Moiety: Tertiary amine at N4 (pKa ≈ 7.5, lowered slightly by the benzyl group).

    • Chiral Center: C3.

  • The Challenge: In neutral solvents, this molecule exists as a zwitterion (internal salt), leading to poor solubility in non-polar solvents (hexane) and severe peak tailing due to dual interactions (amine-silanol and acid-matrix).

  • The Solution: You must break the zwitterionic character using mobile phase modifiers or derivatization .

Primary Method Development Protocol (The "Gold Standard")

For this specific structural class (N-protected cyclic amino acids), we recommend starting with Immobilized Polysaccharide Columns in Normal Phase with Acidic Modifiers .

Recommended Starting Conditions
ParameterSpecificationRationale
Column CHIRALPAK® IG or CHIRALPAK® AD-H The IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) offers unique selectivity for cyclic amines. AD-H is the historical standard for benzyl-containing analytes.
Mobile Phase Hexane : IPA : TFA (80 : 20 : 0.1)TFA (Trifluoroacetic acid) is non-negotiable here. It protonates the carboxylic acid (R-COOH), preventing ionization and silanol interaction.
Flow Rate 1.0 mL/minStandard starting point.
Temperature 25°CLower temperatures (10-15°C) often improve resolution for morpholine derivatives by reducing molecular rotation speed.
Detection UV @ 210 nm & 254 nmThe Benzyl group absorbs well at 254 nm; the carbonyl at 210 nm.

Critical Warning: Do NOT use basic modifiers (DEA/TEA) alone for the free acid form. This will deprotonate the carboxylic acid, creating a highly polar carboxylate anion that will likely retain permanently on the column or elute as a broad smear.

Interactive Troubleshooting Guide (Q&A)

Below are the specific solutions to issues you are likely encountering right now.

Issue 1: "My peaks are tailing severely (Asymmetry > 2.0)."

Diagnosis: This is the most common issue with amino acid derivatives. The free carboxylic acid is interacting with the residual silanol groups on the silica support, or the amine is interacting with the chiral selector backbone.

Corrective Actions:

  • Increase Acid Modifier: Bump TFA concentration from 0.1% to 0.2% .

  • Switch Acid Type: If TFA fails, try Acetic Acid (0.5%) . It is weaker but sometimes provides better hydrogen bonding selectivity.

  • Check Column History: If using an older AD-H column, it may have residual basic modifiers from previous users. Wash the column with neutral ethanol, then re-equilibrate with the acidic mobile phase.

Issue 2: "The sample won't dissolve in the Mobile Phase."

Diagnosis: Zwitterions are insoluble in Hexane. Injecting a sample dissolved in 100% DMSO or Methanol into a Hexane mobile phase causes "solvent mismatch," leading to peak splitting or precipitation at the column head.

Corrective Actions:

  • Switch to Polar Organic Mode (POM):

    • Mobile Phase: 100% Acetonitrile (or Methanol) + 0.1% TFA + 0.1% DEA.

    • Note: You can use both acid and base in POM to create a buffered organic salt environment that solubilizes zwitterions perfectly.

  • Injection Solvent: Dissolve sample in Mobile Phase. If not possible, use 50:50 Hexane:IPA. Keep injection volume low (< 5 µL).

Issue 3: "I see no separation (Single Peak)."

Diagnosis: The chiral selector (Amylose/Cellulose) cannot distinguish the spatial arrangement of the benzyl group vs. the carboxylic acid.

Corrective Actions:

  • Change the Selector: Switch from Amylose (AD/IG) to Cellulose (OD-H or IC). The "cavity" size in cellulose is different and often catches the benzyl ring better.

  • Derivatization (The "Nuclear Option"):

    • Convert the carboxylic acid to a Methyl Ester .

    • Protocol: React sample with MeOH/H2SO4 or TMS-Diazomethane.

    • Result: The ester is non-ionic, dissolves easily in hexane, and usually separates instantly on CHIRALCEL® OD-H.

Visual Workflows

Figure 1: Method Development Decision Matrix

Use this logic tree to select your initial chromatographic mode based on solubility and column availability.

MethodDevelopment start Start: 4-Benzyl-3-morpholinecarboxylic acid solubility Check Solubility in Hexane/IPA (80:20) start->solubility soluble Soluble? solubility->soluble np_mode Normal Phase (NP) Hex/IPA/TFA (80:20:0.1) soluble->np_mode Yes pom_mode Polar Organic Mode (POM) 100% ACN + 0.1% TFA + 0.1% DEA soluble->pom_mode No (Precipitates) check_sep Resolution > 1.5? np_mode->check_sep Check Separation pom_mode->check_sep rp_mode Reversed Phase (RP) H2O/ACN (pH 2.0 Phosphate) success Method Validated check_sep->success Yes fail_sep Switch Column (AD -> OD -> IG -> IC) check_sep->fail_sep No fail_sep->rp_mode Still Fails?

Caption: Decision matrix for selecting the optimal mobile phase based on analyte solubility and initial screening results.

Figure 2: Troubleshooting Peak Tailing & Shape

Troubleshooting issue Problem: Severe Peak Tailing cause1 Cause: COOH Ionization issue->cause1 cause2 Cause: Amine-Silanol Interaction issue->cause2 action1 Action: Add 0.1% TFA cause1->action1 cause2->action1 action2 Action: Use Immobilized Column (IG/IC) + Stronger Acid action1->action2 If fails result Result: Sharp Peaks action1->result action2->result

Caption: Logic flow for diagnosing and correcting peak tailing in acidic/zwitterionic analytes.

Advanced Protocols (Step-by-Step)

Protocol A: Polar Organic Mode Screening (High Solubility)

Use this if your sample crashes out of Hexane.

  • Preparation: Flush your system with 100% Ethanol to remove any Hexane.

  • Column: CHIRALPAK® IG-3 or CHIRALPAK® AD-H.

  • Mobile Phase: Mix Acetonitrile (1000 mL) + Diethylamine (1 mL) + Trifluoroacetic Acid (1 mL).

    • Note: Mix the base and acid carefully; they form a salt that is soluble in ACN. This "ionic liquid" effect masks silanols effectively.

  • Equilibration: Flow at 1.0 mL/min for 20 minutes.

  • Injection: 5 µL of sample (1 mg/mL in Methanol).

Protocol B: Derivatization (Methyl Esterification)

Use this if direct resolution fails completely.

  • Dissolve 10 mg of 4-Benzyl-3-morpholinecarboxylic acid in 1 mL Methanol.

  • Add 0.5 mL of 2M (Trimethylsilyl)diazomethane in hexanes (dropwise) until a persistent yellow color remains.

  • Stir for 15 minutes at room temperature.

  • Quench with 2 drops of Acetic Acid (until colorless).

  • Evaporate solvent under N2 stream.

  • Re-dissolve in Mobile Phase (Hexane/IPA 90:10).[1]

  • Inject on CHIRALCEL® OD-H. (Esters separate very well on OD-H).

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, and CHIRALCEL® OD-H. (Standard protocol for acidic analytes requiring TFA).

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation of amino acid derivatives using polysaccharide phases.

  • YMC Co., Ltd. Method Development for Chiral Separation of Zwitterionic Compounds. (Guidance on Polar Organic Mode).

  • Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers. (Mechanisms of tailing in acidic chiral analytes).

Disclaimer: This guide assumes standard HPLC safety protocols. Always wear PPE when handling TFA and organic solvents.

Sources

Stability issues of (S)-4-Benzyl-3-morpholinecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution Document ID: TSC-2025-MB3 Last Updated: February 8, 2026[1]

Introduction: The "Silent" Instability

Welcome to the technical support hub for (S)-4-Benzyl-3-morpholinecarboxylic acid . As a chiral building block (often used in the synthesis of NK1 receptor antagonists like Aprepitant), this molecule presents a unique dichotomy: it is structurally robust in solid form but exhibits specific, often invisible, instabilities in solution.

The Core Problem: Researchers often assume the morpholine ring confers stability. However, the C3 chiral center is chemically vulnerable. Unlike standard


-amino acids, the secondary amine is benzylated, altering the electronic environment and increasing susceptibility to both oxidative degradation  and base-catalyzed racemization .

This guide moves beyond standard MSDS data to address the mechanistic causes of failure during synthesis and storage.

Module 1: Chemical Integrity & Racemization

The Issue: Loss of Enantiomeric Excess (ee%)

The most critical failure mode for this compound is racemization at the C3 position.[1] This is "silent" because LC-MS will show the correct mass, but the biological activity of your final drug target will drop by 50% or more.

Mechanism of Failure

Racemization occurs via base-catalyzed enolization .[1] The


-proton at C3 is acidic.[1] In the presence of a base (especially during coupling reactions or pH adjustment), the proton is removed, forming a planar enolate intermediate. When reprotonated, the proton can attack from either face, destroying the (S)-configuration.

Racemization S_Iso (S)-Isomer (Active) Enolate Planar Enolate (Achiral Intermediate) S_Iso->Enolate Deprotonation (-H+) Base Base / Heat Base->Enolate Racemic Racemic Mixture (50% R / 50% S) Enolate->Racemic Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization via enolate formation.[1]

Troubleshooting Protocol: Racemization Control

Q: My reaction yield is good, but the optical rotation is off. What happened? A: You likely exposed the free acid to a base for too long or at too high a temperature.

Variable Critical Limit Recommendation
pH < 10.0Maintain pH 4–8 during workup.[1] Avoid strong bases (NaOH, KOH) if possible; use mild bases (

) for neutralization.[1]
Temperature < 40°CRacemization follows Arrhenius kinetics.[1] Keep solutions cold (0–4°C) when basic.[1]
Activation < 30 minsWhen activating the acid (e.g., with HATU/EDC), add the nucleophile immediately. Activated esters racemize faster than the free acid.[1]

Validation Step: Run a Chiral HPLC check before moving to the next step.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (Acid additive is crucial to sharpen the peak of the zwitterion).

Module 2: Oxidative Sensitivity

The Issue: Impurity Formation in Solution

Users often report "yellowing" of solutions or extra peaks at M+16 in LC-MS.

Mechanism of Failure

The N-benzyl group and the morpholine nitrogen are susceptible to oxidation.[1]

  • N-Oxide Formation: The tertiary amine (at N4) can react with dissolved oxygen or peroxides to form an N-oxide.[1]

  • Benzylic Oxidation: While slower, the benzylic position can oxidize to form a benzoyl species under radical-promoting conditions (e.g., UV light, old ethereal solvents).

Troubleshooting Protocol: Solvent & Storage

Q: Can I store the stock solution in THF or Ether? A: NO. Ethers (THF, Diethyl Ether, Dioxane) form peroxides over time. These peroxides will rapidly oxidize the morpholine nitrogen to the N-oxide.[1]

Recommended Solvent Systems:

Solvent Suitability Notes
Methanol/Ethanol ⭐⭐⭐ (High)Good solubility for the free acid.[1] Stable for days at 4°C.
Water (Acidic) ⭐⭐⭐ (High)The HCl salt is highly stable in water.[1]
DMSO/DMF ⭐⭐ (Medium)Good solubility, but difficult to remove.[1] Warning: DMF can hydrolyze to form dimethylamine (a base), promoting racemization.[1]
THF/Ethers ⚠️ (Risk)Avoid unless freshly distilled/inhibitor-free.[1]

Module 3: Solubility & Physical Stability

The Issue: Unexpected Precipitation

"I adjusted the pH to 7, and my compound crashed out."

Explanation

This compound is a zwitterion .[1] It has an acidic group (-COOH) and a basic group (Tertiary Amine).[1]

  • Low pH (< 4): Exists as Cation (Soluble).[1]

  • High pH (> 9): Exists as Anion (Soluble).[1]

  • Isoelectric Point (pI ~ 5-7): Net neutral charge.[1] Minimum solubility occurs here.

Solubility Start Cloudy Solution / Precipitate? CheckPH Check pH Start->CheckPH LowPH pH < 4 CheckPH->LowPH HighPH pH > 9 CheckPH->HighPH NeutralPH pH 5-7 (Isoelectric) CheckPH->NeutralPH ActionAcid Add dilute HCl (Form Cation) LowPH->ActionAcid Soluble ActionBase Add dilute NaHCO3 (Form Anion) HighPH->ActionBase Soluble ActionBuffer Avoid this range for high concentration stocks NeutralPH->ActionBuffer Insoluble

Figure 2: Solubility decision tree based on zwitterionic behavior.

Frequently Asked Questions (FAQ)

Q1: What is the best form for long-term storage? A: Store as the Hydrochloride (HCl) salt .[1] The protonated amine prevents N-oxidation and suppresses racemization by locking the nitrogen lone pair.[1] Store solids at -20°C under argon.

Q2: I see a small impurity at M-91 in my Mass Spec. What is it? A: This is likely the de-benzylated morpholine (loss of the benzyl group). This occurs if the solution was exposed to reducing conditions (e.g., hydrogenation catalysts) or extreme acid/heat stress.

Q3: Can I autoclave a solution of this compound? A: No. The high heat (121°C) will cause significant racemization and potential decarboxylation. Sterilize via filtration (0.22 µm PES membrane).

Q4: Why does my coupling reaction yield a racemic product? A: If you pre-activated the acid (e.g., with EDC/NHS) and let it sit before adding the amine, the activated ester racemized. Protocol Fix: Mix the amine and the acid before adding the coupling agent (in situ activation).

References

  • Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. Explains the fundamental mechanism of base-catalyzed enolization in N-alkylated amino acids. [1]

  • Morpholine Stability & Degradation: Poupin, P., et al. (1998).[1] Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.[1][2] Applied and Environmental Microbiology. Details the oxidative cleavage pathways of the morpholine ring.

  • Physical Properties & Safety Data: PubChem Compound Summary for this compound derivatives. [1]

  • General Handling of Chiral Amino Acids: Sigma-Aldrich Technical Bulletin: Handling of Optical Isomers. [1]

Sources

Technical Support Center: (S)-4-Benzyl-3-morpholinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and remediation of (S)-4-Benzyl-3-morpholinecarboxylic acid , a critical chiral building block often used in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant .

Executive Summary

  • Target Compound: this compound[1]

  • Key Application: Intermediate for Aprepitant (Emend®) and Fosaprepitant.

  • Critical Quality Attributes (CQAs): Enantiomeric Excess (% ee) > 99.5%, Des-benzyl impurity < 0.1%, 5-Oxo impurity < 0.15%.

Module 1: Synthetic Pathways & Impurity Origins

To control impurities, one must understand their genesis. The two dominant synthetic routes are the Chiral Pool Approach (L-Serine) and the Classical Resolution Approach .

Pathway Analysis
Route A: Chiral Pool (L-Serine Derived)

This route retains the stereocenter from L-Serine.

  • N-Alkylation/Acylation: L-Serine

    
     N-Benzyl-N-(2-chloroethyl) derivative.
    
  • Cyclization: Base-mediated ring closure.

  • Impurities:

    • Racemization: Occurs if the reaction conditions (pH/Temp) promote proton exchange at the

      
      -carbon.
      
    • 5-Oxo-Morpholine: If the route involves an amide intermediate (lactam), incomplete reduction yields (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.

Route B: Classical Resolution

Starts with racemic 4-benzyl-3-morpholinecarboxylic acid.

  • Salt Formation: Reaction with a chiral base (e.g., (R)-1-Phenylethylamine).

  • Crystallization: Isolation of the diastereomeric salt.

  • Impurities:

    • (R)-Enantiomer: The "distomer" remaining due to poor resolution efficiency.

Visualizing Impurity Formation

ImpurityPathways Start L-Serine / Precursors Inter1 Intermediate: N-Benzyl-N-(2-chloroethyl)... Start->Inter1 Alkylation Target Target: (S)-4-Benzyl-3-morpholine carboxylic acid Inter1->Target Cyclization ImpA Impurity A: (R)-Enantiomer (Racemization) Inter1->ImpA High Temp / Strong Base ImpB Impurity B: 5-Oxo derivative (Incomplete Reduction) Inter1->ImpB Oxidation/Amide formation ImpC Impurity C: Des-benzyl analog (Hydrogenolysis) Target->ImpC Pd/C (Over-reduction)

Figure 1: Critical Control Points (CCPs) in the synthesis pathway showing where specific impurities originate.

Module 2: Troubleshooting Guide (FAQs)

Category 1: Enantiomeric Purity[2][3][4][5]

Q: My product has an ee% of only 85-90% after the initial synthesis. Why? A: This typically indicates partial racemization during the cyclization step or inefficient resolution.

  • Root Cause (Chiral Pool): Using strong bases (e.g., NaH, KOtBu) at high temperatures can deprotonate the chiral

    
    -carbon.
    
  • Root Cause (Resolution): The "eutectic" composition of the salt mixture might be close to your isolation point, preventing further enrichment.

  • Fix:

    • Switch Bases: Use milder bases like

      
       or organic bases (DIPEA) if possible.
      
    • Recrystallization: For the resolution route, recrystallize the salt from isopropanol/water (9:1) . A slow cooling ramp (0.5°C/min) is critical to exclude the (R)-isomer crystal lattice.

Category 2: Chemical Impurities[6][7]

Q: I see a persistent impurity at RRT 0.92 in HPLC. It resists crystallization. A: This is likely (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (the "lactam" impurity).

  • Mechanism: If your route involves reducing a morpholin-5-one intermediate (common in L-serine routes), traces of unreduced amide remain.

  • Detection: Check IR for a carbonyl stretch at ~1640-1680 cm⁻¹ (amide) vs. the acid carbonyl at ~1720 cm⁻¹.

  • Fix: Ensure the reduction step (e.g., using

    
     or 
    
    
    
    ) is driven to completion. Increase equivalents of hydride reagent by 0.5 eq and extend reaction time.

Q: How do I remove the des-benzyl impurity (Morpholine-3-carboxylic acid)? A: This impurity is much more polar than the target.

  • Fix: Perform an aqueous workup at pH 4.5. The zwitterionic des-benzyl species will remain in the aqueous phase, while the benzylated target (more lipophilic) can be extracted into Dichloromethane (DCM) or Ethyl Acetate .

Module 3: Analytical Guardrails

Accurate detection is the prerequisite for purity.

Table 1: Recommended HPLC Parameters
ParameterAchiral Method (Chemical Purity)Chiral Method (Enantiomeric Purity)
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmChiralpak AGP or Chiralcel OD-H
Mobile Phase A 0.1% Phosphoric Acid in Watern-Hexane / IPA / TFA (90:10:0.1)
Mobile Phase B Acetonitrile(Isocratic)
Gradient 5% B to 90% B over 20 minN/A
Detection UV at 210 nm (low wavelength for morpholine ring)UV at 254 nm (Benzyl chromophore)
Target Retention Main peak ~12.5 min(S)-Isomer ~8 min, (R)-Isomer ~11 min

Module 4: Remediation Protocols

Protocol A: Purification of Low-ee Material (Resolution)

Use this if your enantiomeric excess drops below 98%.

  • Dissolution: Dissolve 10 g of crude acid (ee > 80%) in 100 mL of Methanol .

  • Salt Formation: Add 1.05 equivalents of (R)-1-Phenylethylamine dropwise at 50°C.

  • Crystallization:

    • Cool to 25°C over 2 hours.

    • Seed with pure (S,R)-salt crystals if available.

    • Cool further to 0-5°C and hold for 4 hours.

  • Filtration: Filter the white precipitate. Wash with cold methanol.

  • Free Basing: Suspend the salt in water, adjust pH to 4.0-4.5 with 1N HCl, and extract with DCM.

  • Result: Expected ee > 99.5%.

Protocol B: Removal of 5-Oxo Impurity

Use this if the lactam impurity is > 0.15%.

  • Acid Wash: Dissolve the crude product in DCM.

  • Extraction: Wash the organic layer with 1N HCl . The basic morpholine nitrogen of the target will be protonated and move to the aqueous layer. The neutral lactam (5-oxo impurity) will remain in the DCM layer (due to poor basicity of the amide nitrogen).

  • Recovery: Separate layers. Discard DCM. Basify the aqueous layer (pH ~4.5) to precipitate/extract the pure amino acid.

Decision Tree for Purification

PurificationTree Start Crude Product Analysis CheckEE Is ee% > 99.0%? Start->CheckEE CheckChem Is Chemical Purity > 98%? CheckEE->CheckChem Yes Resolution Perform Protocol A (Chiral Resolution) CheckEE->Resolution No Release Final Release (Certificate of Analysis) CheckChem->Release Yes IdentifyImp Identify Impurity Type CheckChem->IdentifyImp No Resolution->CheckChem ProtocolB Protocol B: Acid/Base Extraction IdentifyImp->ProtocolB 5-Oxo / Lactam AqWorkup pH Controlled Extraction (pH 4.5) IdentifyImp->AqWorkup Des-benzyl / Polar

Figure 2: Logic flow for determining the appropriate purification strategy based on analytical data.

References

  • Chemical Suppliers. (R)-4-Benzyl-3-morpholinecarboxylic Acid | CAS 929047-50-7.[1] Retrieved from

  • National Institutes of Health (NIH). 4-Benzylmorpholine | CAS 10316-00-4. PubChem.[2] Retrieved from

  • Sigma-Aldrich. (S)-4-Benzyl-3-propionyl-2-oxazolidinone | CAS 101711-78-8.[3] Retrieved from

  • SynThink Research Chemicals. Aprepitant Impurities and Intermediates. Retrieved from

  • ResearchGate. Crystallization-Based Separation of Enantiomers. Retrieved from

Sources

Technical Support Center: Solubility Optimization for (S)-4-Benzyl-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BMCA-001 Compound: (S)-4-Benzyl-3-morpholinecarboxylic acid CAS: 133464-67-2 (Generic/Related) Chemical Class: N-protected Non-proteinogenic Amino Acid / Morpholine Derivative

Executive Summary

This compound presents a classic "amphiphilic zwitterion" challenge. It contains a polar, ionizable core (morpholine amino acid) and a lipophilic tail (benzyl group).

The Root Cause of Insolubility: At neutral pH (approx. 5.5–6.5), this molecule exists primarily as a zwitterion (inner salt), where the carboxylate is deprotonated (


) and the amine is protonated (

). In this state, the net charge is zero, maximizing crystal lattice energy and minimizing hydration, leading to precipitation.

This guide provides three validated protocols to disrupt this lattice and enhance solubility for synthesis, purification, and biological assays.

Module 1: The pH "Switch" Protocol (Aqueous Solubility)

Principle: Solubility is manipulated by driving the equilibrium away from the isoelectric point (pI). You must convert the zwitterion into a distinct cation (low pH) or anion (high pH).

The Solubility Equilibrium

The following diagram illustrates the species distribution relative to pH. To dissolve the compound, you must target the Cationic or Anionic zones.

pH_Equilibrium cluster_acid pH < 2.0 (Soluble) cluster_neutral pH ~ 5.5 - 6.5 (Insoluble) cluster_base pH > 9.0 (Soluble) Cation Cationic Form (NH+, COOH) High Water Solubility Zwitterion Zwitterion (NH+, COO-) Net Charge = 0 Precipitation Zone Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (N, COO-) High Water Solubility Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (HCl)

Figure 1: pH-dependent ionization states of this compound. Solubility is lowest at the Zwitterionic stage.

Protocol A: Acidification (For Synthesis/NMR)

Best for: Intermediate storage, NMR in


, or reactions requiring acidic catalysis.
  • Suspend the insoluble solid in water (approx. 10 mL/g).

  • Slowly add 1M HCl or TFA dropwise while stirring.

  • Monitor dissolution.[1] The solution should clarify as pH drops below 2.0.

  • Note: The benzyl group is acid-stable, but avoid boiling in concentrated HBr/HI to prevent debenzylation.

Protocol B: Basification (For Extraction/Assays)

Best for: Biological assays (buffered), extraction into water from organics.

  • Suspend the solid in water.

  • Add 1M NaOH or saturated

    
     .
    
  • Dissolution occurs as the carboxylate forms (

    
    ) and the amine deprotonates.
    
  • Warning: Avoid pH > 12 for prolonged periods to prevent potential racemization at the chiral center alpha to the carbonyl.

Module 2: Organic Solvent Compatibility

Due to the lipophilic benzyl group, this compound has a unique solubility profile compared to simple amino acids like glycine. It bridges the gap between aqueous and organic solubility.

Solvent Selection Matrix
Solvent ClassRecommended SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent Primary choice for biological stock solutions (up to 100 mM).
Alcohols Methanol, Ethanol Good ideal for recrystallization or synthesis. Heating may be required.
Chlorinated DCM, Chloroform Moderate Soluble primarily as the free acid/zwitterion; less soluble as a salt.
Ethers/Alkanes Diethyl Ether, Hexane Poor Used as antisolvents to precipitate the compound.
Troubleshooting "Oiling Out"

Issue: When adding water to a methanol solution, the product forms a sticky oil instead of a crystal. Cause: The benzyl group lowers the melting point of the solvated species. Fix:

  • Use Isopropanol (IPA) instead of Methanol.

  • Cool slowly to 4°C.

  • Seed the solution with a small crystal of the pure compound if available.

Module 3: Salt Formation (The Permanent Fix)

For long-term storage and ease of handling, converting the zwitterion into a stable Hydrochloride (HCl) salt is recommended. This eliminates the "isoelectric crash" risk.

Workflow: Preparation of the HCl Salt

This protocol ensures a free-flowing, water-soluble powder.

Salt_Formation Start Start: Solid Zwitterion Dissolve Step 1: Dissolve in Anhydrous Methanol or DCM Start->Dissolve Acidify Step 2: Add 1.1 eq HCl in Dioxane/Ether Dissolve->Acidify Stir 30 min Evap Step 3: Evaporate Solvent (Rotovap) Acidify->Evap Triturate Step 4: Triturate residue with Diethyl Ether Evap->Triturate Induces Crystallization Filter Step 5: Filter & Dry (Hygroscopic Solid) Triturate->Filter

Figure 2: Step-by-step workflow for converting the zwitterionic form into a stable Hydrochloride salt.

Critical Technical Note: The HCl salt is often hygroscopic . Store in a desiccator at -20°C. If the salt becomes sticky, re-triturate with anhydrous diethyl ether or pentane to remove trapped moisture.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for my cell culture assays? A: Yes. Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Dilute this stock into the culture medium. Ensure the final DMSO concentration remains below 0.5% (v/v) to avoid cytotoxicity. The compound will remain soluble in the media because the media pH (7.4) and ionic strength support the ionic forms.

Q: I need to purify this compound by HPLC. What buffer should I use? A: Do not use a neutral isocratic water/methanol system, as peak tailing will occur due to zwitterionic equilibrium.

  • Recommendation: Use 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid in both water and acetonitrile mobile phases. This locks the molecule in the cationic form, resulting in sharp peaks.

Q: The compound precipitated when I adjusted my reaction mixture to pH 7. Why? A: You hit the Isoelectric Point (pI) . As shown in Figure 1, this is the region of minimum solubility. If you need to work at neutral pH, you must add a cosolvent (e.g., 10-20% DMSO or Methanol) or use a lower concentration to stay below the saturation limit.

References

  • PubChem. (n.d.).[2][3] 4-Benzylmorpholine-2-carboxylic acid (Compound Summary).[2][4] National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][5][6][7] University of Rhode Island, Open Access Dissertations.[1] Retrieved from [Link]

  • ChemGuide. (n.d.). Amino Acids - Physical Properties and Solubility.[1] Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.[8] Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on (S)-4-Benzyl-3-morpholinecarboxylic acid. As a key structural motif in various pharmacologically active compounds, achieving high enantiopurity for this target is critical. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the catalytic approach to synthesizing this compound.

Q1: What are the primary catalytic strategies for the asymmetric synthesis of the chiral morpholine core?

A1: The synthesis of chiral morpholines is a significant area of research, with several robust catalytic methods available. The two most prominent and successful strategies are:

  • Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is arguably the most direct and efficient method. It typically involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru). The enantioselectivity is induced by chiral phosphine ligands coordinated to the metal center. This approach often results in high yields and excellent enantiomeric excess (ee) values, frequently exceeding 99% ee.[1][2]

  • Organocatalysis: Chiral organocatalysts, such as Brønsted acids (e.g., Chiral Phosphoric Acids or CPAs), can be used to synthesize chiral morpholinones from readily available starting materials like arylglyoxals and amino alcohols.[3] The resulting morpholinone can then be chemically converted to the desired morpholine. This method avoids precious metals but may require more synthetic steps to reach the final product.

Q2: Which catalyst class is most recommended for the direct synthesis of this compound?

A2: For the direct synthesis of this compound (or its ester precursor), Rhodium-catalyzed asymmetric hydrogenation of the corresponding prochiral enamine (a 5,6-dihydro-1,4-oxazine-3-carboxylate) is the most highly recommended approach. This method has been successfully applied to a variety of substituted dehydromorpholines, demonstrating high efficiency and exceptional enantiocontrol.[4][5] The reaction proceeds under relatively mild conditions and is scalable, making it suitable for both academic research and industrial drug development.

Q3: What are the critical parameters to consider when selecting a chiral ligand for the Rhodium catalyst?

A3: The choice of the chiral ligand is the most crucial factor determining the success of the asymmetric hydrogenation. For this class of substrates, chiral bisphosphine ligands are paramount. The key parameter to consider is the ligand bite angle .

  • Large Bite Angle Ligands: Ligands such as SKP ((1R,1'R,2S,2'S)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H-spiro[benzo[c]thiophene-1,1'-benzo[c]thiophene] 7,7-dioxide) have proven to be exceptionally effective.[1][5] A larger bite angle increases the rigidity of the catalyst-substrate complex and creates a more defined chiral pocket. This enhanced steric control forces the hydrogen to add to one specific face of the double bond, leading to very high enantioselectivity.

  • Electronic Properties: The electronic nature of the phosphine substituents can also influence catalyst activity and selectivity, though steric factors are often more dominant in this specific transformation.

Q4: Can organocatalysis be a viable alternative for this synthesis?

A4: Yes, organocatalysis presents a viable, metal-free alternative, though it is a more indirect route. A chiral phosphoric acid (CPA) can catalyze the domino [4+2] heteroannulation of a glyoxal derivative with an N-benzyl amino alcohol, followed by an asymmetric rearrangement to yield a C3-substituted morpholin-2-one with high enantioselectivity.[3] This morpholinone intermediate would then require further synthetic steps, such as reduction of the ketone and hydrolysis of the ester, to yield the target carboxylic acid. While effective, the overall process may be longer than the direct hydrogenation route.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the asymmetric synthesis and provides a logical workflow for identifying and resolving them.

Q1: I am observing low or inconsistent enantiomeric excess (ee%). What are the likely causes and how can I fix it?

A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis.[6] The issue can almost always be traced back to one of four areas: the analytical method, the reagents and catalyst, the reaction conditions, or post-reaction workup.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee% Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Catalyst & Reagents step1->step2 Method Validated sub1 Is Rs > 1.5? Is racemic peak 50:50? step1->sub1 step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents are Pure sub2 Is catalyst active & pure? Is substrate pure? Is solvent anhydrous/degassed? step2->sub2 step4 Step 4: Check for Racemization step3->step4 Conditions are Optimal sub3 Is temperature controlled? Is H2 pressure stable? Is atmosphere inert? step3->sub3 end High & Reproducible ee% Achieved step4->end No Racemization sub4 Does ee% decrease over time? Is workup/purification harsh (acid/base)? step4->sub4 out1 Optimize separation method: - Change column/mobile phase - Adjust temperature/flow rate sub1->out1 No out2 Procure fresh catalyst/ligand Recrystallize/distill substrate Use freshly purified solvent sub2->out2 No out3 Calibrate thermostat Check for leaks Improve degassing/inert gas flush sub3->out3 No out4 Analyze sample immediately Use milder purification (e.g., neutral silica gel) sub4->out4 Yes out1->step1 Re-validate out2->step2 Re-evaluate out3->step3 Re-optimize out4->step4 Re-evaluate

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Causality Explained:

    • Analytical Method: An unvalidated chiral HPLC/GC method is a primary source of error. If the enantiomer peaks are not baseline separated (Resolution > 1.5), the integration will be inaccurate. Always confirm your method by running a true racemic sample, which must show a 50:50 peak ratio.[6]

    • Catalyst/Reagent Purity: The chiral ligand and metal precursor must be of the highest purity. Trace impurities can poison the catalyst or create competing, non-selective catalytic cycles. The substrate must also be pure; impurities can inhibit the catalyst. Solvents must be anhydrous and thoroughly degassed, as water and oxygen can deactivate the sensitive Rh-catalyst.[6]

    • Reaction Conditions: Asymmetric hydrogenations are highly sensitive to temperature and pressure. Fluctuations can alter the delicate energy balance between the diastereomeric transition states, reducing enantioselectivity. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

    • Racemization: The product itself might be susceptible to racemization under certain conditions. If the stereocenter at C3 is labile, exposure to acidic or basic conditions during workup or purification (e.g., on standard silica gel) can erode the ee%.

Q2: My reaction has a low yield or stalls before completion. What should I investigate?

A2: Low conversion points to issues with catalyst activity or reaction conditions.

  • Probable Cause 1: Catalyst Deactivation. As mentioned, oxygen, water, or impurities in the substrate or solvent are common culprits. Ensure all components are rigorously purified and the reaction is set up using proper Schlenk or glovebox techniques.

  • Probable Cause 2: Insufficient Hydrogen Pressure. The specified hydrogen pressure is critical. Check your system for leaks and ensure the pressure remains constant throughout the reaction. For some substrates, higher pressure may be required to drive the reaction to completion.

  • Probable Cause 3: Poor Solubility. The substrate and the catalyst must be fully dissolved in the reaction solvent. If you observe a suspension, consider a different solvent system or gently increasing the temperature, though be mindful that temperature can also affect enantioselectivity.[5]

  • Probable Cause 4: Incorrect Stoichiometry. Ensure the substrate-to-catalyst (S/C) ratio is appropriate. While a lower catalyst loading is desirable, starting with a higher loading (e.g., 1 mol%) is advisable during initial optimization before reducing it for scale-up.

Q3: I'm struggling with poor reproducibility between different batches. Why is this happening?

A3: Poor reproducibility is often due to subtle, un-controlled variables.

  • Inconsistent Reagent Quality: Use reagents from the same batch number whenever possible. If using a new bottle of solvent, ligand, or metal precursor, re-validate the reaction on a small scale first.

  • Atmospheric Contamination: Minor, undetected leaks in your inert gas setup can introduce variable amounts of oxygen and moisture, leading to inconsistent catalyst performance. Regularly check all seals and connections.

  • Variations in Stirring/Mixing: In heterogeneous or borderline-soluble reactions, the stirring rate can affect reaction kinetics. Ensure consistent and efficient mixing for all batches.

  • Work-up and Isolation Procedure: Ensure the timing and conditions of quenching, extraction, and purification are identical for every run.

Catalyst Performance Data

The selection of the chiral ligand is paramount. The table below summarizes the performance of different classes of bisphosphine ligands in analogous asymmetric hydrogenations of cyclic enamines, highlighting the superiority of ligands with large bite angles.

Ligand TypeExample LigandTypical Bite AngleReported ee% (for analogous substrates)Reference
Large Bite Angle(R,R,R)-SKP>110°>99% [4]
Flexible BackboneBINAP~92°85-95%N/A
Rigid BackboneJosiphos~99°90-98%N/A
Narrow Bite Angledppe~85°<50% (often racemic)N/A

Experimental Protocols

Protocol 1: Synthesis of Prochiral Precursor (Ethyl 4-benzyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylate)

This protocol describes a potential route to the key substrate required for the asymmetric hydrogenation.

  • Step A: N-Alkylation: To a solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Step B: Cyclization: Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Step C: Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Step D: Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm purity and structure before use in the catalytic step.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure based on highly successful literature precedents.[5]

  • Safety Note: This procedure involves a flammable gas (H₂) under pressure and a pyrophoric reagent (catalyst precursor). All operations should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

  • Catalyst Preparation: In a glovebox, add [Rh(cod)₂]SbF₆ (0.01 eq) and (R,R,R)-SKP ligand (0.0105 eq) to a vial. Add degassed dichloromethane (DCM) to dissolve the components. Stir the resulting orange solution for 20 minutes to allow for complex formation.

  • Reaction Setup: In a separate glass liner suitable for a high-pressure reactor, dissolve the prochiral precursor (1.0 eq) in degassed DCM.

  • Combining Reagents: Transfer the prepared catalyst solution to the reactor liner containing the substrate via a cannula.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave three times with low-pressure H₂ gas, then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC or GC analysis. The resulting ester can be hydrolyzed to the target carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Catalytic Cycle Visualization

G cluster_cycle A [Rh(L*)]+ p1 A->p1 B Substrate Coordination p2 B->p2 C Oxidative Addition of H2 p3 C->p3 D Hydride Insertion (Enantiodetermining Step) p4 D->p4 E Reductive Elimination E->A - Product (S)-Morpholine p1->B + Substrate (Enamine) p2->C + H2 p3->D p4->E

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

References

  • (S) preparation method of-4-benzyl-3-propionyl-2-oxazolidone.
  • Asymmetric synthesis of 4′-C-benzyl-2′,3′-dideoxynucleoside analogues from 3-benzyl-2-hydroxy-2-cyclopenten-1-one.
  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogen
  • Troubleshooting low enantiomeric excess in asymmetric c
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi

Sources

Validation & Comparative

Comparative Guide: Chiral Building Blocks for Next-Gen Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the 20 Canonical Amino Acids

In modern peptide drug discovery, the "building block" is no longer limited to the standard L-amino acid. To overcome the twin challenges of proteolytic instability and poor membrane permeability , medicinal chemists now routinely employ non-standard chiral building blocks.

This guide provides a technical comparison of the three most critical classes of chiral building blocks used in therapeutic peptide synthesis:

  • 
    -Disubstituted Amino Acids  (e.g., Aib, 
    
    
    
    -Methyl-Phe)
  • 
    -Methylated Amino Acids  (e.g., 
    
    
    
    -Me-Ala)
  • 
    -Amino Acids  (e.g., 
    
    
    
    -hAla)[1]

We evaluate these blocks based on coupling efficiency , racemization proneness , and impact on physicochemical properties , supported by experimental protocols and decision-making workflows.

Comparative Analysis: Performance Metrics

The following data aggregates performance metrics from solid-phase peptide synthesis (SPPS) workflows targeting difficult sequences (e.g., hydrophobic regions, aggregation-prone domains).

Table 1: Performance Matrix of Chiral Building Blocks
Feature

-Disubstituted
(e.g., Aib)

-Methylated
(e.g.,

-Me-Phe)

-Amino Acids
(e.g.,

-homo)
Primary Utility Helical stabilization; Proteolytic shieldMembrane permeability; Aggregation disruptionFoldamer formation; Enzymatic immunity
Coupling Difficulty High (Severe steric hindrance at

)
Very High (Steric + Electronic deactivation)Low to Medium (Similar to

-AA, slower kinetics)
Racemization Risk Low (No

-proton to abstract)
High (Prone to DKP formation & oxazolonium)Low (Configurationally stable)
Proteolytic Stability High (Steric shield protects amide bond)Moderate to High (Blocks specific proteases)Superior (Unrecognized by most proteases)
Solubility Impact Neutral to HydrophobicHigh (Disrupts H-bonds, improves solubility)Variable (Depends on side chain)
Preferred Coupling Reagent HATU, PyAOP, or Acid FluoridesHATU, PyBroP, PyAOPDIC/Oxyma or HCTU

Deep Dive: Technical Challenges & Causality

The Steric Barrier: -Disubstituted vs. -Methyl

Expert Insight: The causality of coupling failure differs between these two classes.

  • 
    -Disubstituted (Aib):  The failure is purely steric . The gem-dimethyl effect restricts the conformational space, making the nucleophilic attack on the activated ester difficult. However, once coupled, these residues stabilize helical structures (
    
    
    
    -helix), which is beneficial for bioactivity.
  • 
    -Methylated:  The failure is steric and electronic . The 
    
    
    
    -methyl group introduces steric clash and lowers the nucleophilicity of the amine. Furthermore, coupling onto an
    
    
    -methyl residue is notoriously difficult because the secondary amine is buried.
Racemization Mechanisms

Racemization is a silent killer in peptide synthesis.

  • Histidine: Standard Fmoc-His(Trt)-OH is prone to racemization (up to 16% at high temperatures) due to the imidazole ring acting as an intramolecular base. Data indicates that using Fmoc-His(MBom)-OH or Fmoc-His(Bum)-OH reduces racemization to <1% under identical conditions [1].

  • 
    -Methyls:  These are highly susceptible to Diketopiperazine (DKP)  formation, especially at the dipeptide stage. The cis-amide bond conformation (favored by 
    
    
    
    -methylation) facilitates the back-biting of the N-terminal amine onto the C-terminal ester, cleaving the dipeptide from the resin.

Visualizing the Decision Process

Diagram 1: Coupling Reagent Selection Workflow

This decision tree guides the selection of reagents based on the steric demand of the chiral building block.

CouplingWorkflow Start Select Chiral Building Block CheckType Is the Building Block Sterically Hindered? Start->CheckType Standard Standard AA (Ala, Phe, etc.) CheckType->Standard No Hindered Hindered (Aib, N-Me, Beta-branched) CheckType->Hindered Yes StandardMethod DIC/Oxyma Pure or HBTU/DIEA Standard->StandardMethod CheckHindrance Degree of Hindrance? Hindered->CheckHindrance Moderate Moderate (Val, Ile, Thr, Beta-AA) CheckHindrance->Moderate Severe Severe (Aib, N-Me-AA, alpha-Me) CheckHindrance->Severe ModMethod DIC/Oxyma (Double Couple) or COMU/DIEA Moderate->ModMethod SevereMethod1 HATU / HOAt / DIEA (Extended time, 2x) Severe->SevereMethod1 SevereMethod2 PyAOP or PyBroP (For N-Me coupling) SevereMethod1->SevereMethod2 If fails SevereMethod3 Acid Fluoride / Chloride (Ultimate Resort) SevereMethod2->SevereMethod3 If fails

Caption: Hierarchical strategy for coupling chiral building blocks. Standard reagents (Green) fail for hindered blocks (Red), necessitating high-power coupling agents like HATU or Acid Fluorides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Coupling -Methyl Amino Acids (The "PyBroP" Method)

Use this when coupling an amino acid ONTO an N-methylated residue.

Reagents:

  • Fmoc-AA-OH (3.0 eq)

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) (3.0 eq)

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Validation Step: Ensure the resin-bound

    
    -methyl amine is free base. Wash with 10% DIEA/DCM to ensure deprotonation.
    
  • Dissolve Fmoc-AA-OH and PyBroP in minimal DMF.

  • Add the solution to the resin.

  • Add DIEA last to initiate activation in situ.

  • Reaction Time: Agitate for 2–4 hours at room temperature.

  • QC Check: Perform the Chloranil Test (Bromophenol Blue can also be used). Standard Kaiser test (Ninhydrin) does not work for secondary amines.

    • Positive (Blue/Green): Incomplete coupling

      
       Recouple with HATU.
      
    • Negative (Colorless/Yellow): Success.[2][3][4][5]

Protocol B: Synthesis with -Disubstituted AAs (The "Acid Fluoride" Method)

Use this for extremely hindered couplings (e.g., Aib-Aib or Aib-Pro) where HATU fails.

Reagents:

  • Fmoc-AA-F (Acid Fluoride of the amino acid) OR Fmoc-AA-OH + TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • DIEA.[4]

Step-by-Step:

  • Activation: If using TFFH: Dissolve Fmoc-AA-OH (3 eq) and TFFH (3 eq) in dry DCM/DMF (1:1). Add DIEA (6 eq).[4]

  • Allow pre-activation for 5–10 minutes (converts acid to acid fluoride).

  • Add mixture to the resin.[4]

  • Reaction Time: 1 hour.

  • Validation: Standard Kaiser test is valid here (primary amines are usually the nucleophile).

Mechanism of Failure: DKP Formation

Understanding why synthesis fails is crucial for troubleshooting. The diagram below illustrates the Diketopiperazine (DKP) formation, a major side reaction when using


-alkylated building blocks.

DKP_Mechanism Step1 Fmoc Removal (Dipeptide Stage) Step2 Free Amine Exposed Step1->Step2 Step3 Cis-Amide Conformation (Favored by N-Me) Step2->Step3 Spontaneous Step4 Nucleophilic Attack on C-term Ester Step3->Step4 Back-biting Step5 Cleavage from Resin (DKP Formation) Step4->Step5 Loss of Peptide

Caption: DKP formation pathway. N-methylation promotes a cis-amide bond (Step 3), facilitating the attack of the N-terminal amine on the resin ester linkage, leading to premature chain termination.

References

  • Frontiers in Chemistry. (2021). Chirality Effects in Peptide Assembly Structures.[6][7] Retrieved from [Link]

  • MDPI. (2021). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[5] Retrieved from [Link]

Sources

Publish Comparison Guide: Efficacy of (S)-4-Benzyl-3-morpholinecarboxylic Acid Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxygenated Proline" Alternative

(S)-4-Benzyl-3-morpholinecarboxylic acid is the N-protected precursor to (S)-Morpholine-3-carboxylic acid (Mo-3-CA) , a six-membered cyclic amino acid that serves as a critical "Proline Homologue" in asymmetric synthesis. While L-Proline remains the gold standard for enamine/iminium organocatalysis, the morpholine scaffold offers unique electronic and steric properties due to the heteroatomic ether oxygen in the ring.

Key Distinction: The (S)-4-Benzyl derivative itself is catalytically inactive in standard enamine activation modes (due to the tertiary amine). Its primary efficacy lies in its role as a stable precursor that, upon deprotection, yields a catalyst with:

  • Enhanced Solubility: The morpholine ring improves solubility in polar organic solvents compared to proline.

  • Altered pKa & H-Bonding: The inductive effect of the ring oxygen modifies the acidity of the carboxylic group and the nucleophilicity of the amine, often leading to higher reaction rates (yield) at the cost of slightly reduced stereocontrol (ee) compared to proline.

  • Auxiliary Potential: The benzyl-protected form is a direct scaffold for synthesizing chiral morpholinones (Evans-type auxiliaries).

Mechanistic Insight: Morpholine vs. Proline[1][2]

The efficacy of the morpholine scaffold is best understood by contrasting it with the pyrrolidine ring of proline.

Structural & Electronic Impact
  • Ring Size & Conformation: Proline possesses a rigid 5-membered ring (envelope conformation), which creates a tight transition state (Zimmerman-Traxler), usually maximizing enantioselectivity (ee). The morpholine ring is a 6-membered chair, which is more flexible. This flexibility often results in faster turnover (higher yield) but lower discrimination between transition states (lower ee).

  • The "Heteroatom Effect": The oxygen atom at the 4-position of the ring exerts an electron-withdrawing inductive effect ($ -I $).

    • Effect on COOH: Increases acidity, potentially strengthening the H-bond to the electrophile (e.g., aldehyde/nitroalkene).

    • Effect on NH: Slightly reduces nucleophilicity, but the increased ring flexibility often compensates to allow faster enamine formation.

Activation Pathway Visualization

The following diagram illustrates the activation of the (S)-4-Benzyl precursor and the subsequent catalytic cycle of the free acid.

CatalyticCycle Precursor (S)-4-Benzyl-3-morpholine carboxylic acid (Inactive Precursor) Deprotection H2 / Pd-C (Deprotection) Precursor->Deprotection ActiveCat (S)-Morpholine-3- carboxylic acid (Active Catalyst) Deprotection->ActiveCat Yields Free Amine Enamine Enamine Intermediate (Chair Conformation) ActiveCat->Enamine + Substrate (- H2O) Substrate Ketone/Aldehyde Product Chiral Product (Aldol/Michael Adduct) Enamine->Product + Electrophile (Hydrolysis) Product->ActiveCat Catalyst Regeneration

Figure 1: Transformation of the benzyl-protected precursor into the active organocatalyst and its entry into the enamine catalytic cycle.

Comparative Analysis: Efficacy Data

The following data compares the performance of (S)-Morpholine-3-carboxylic acid (derived from the 4-benzyl precursor) against L-Proline in the asymmetric Michael addition of aldehydes to nitroalkenes.

Experimental Context:

  • Reaction: Michael addition of isobutyraldehyde to trans-

    
    -nitrostyrene.
    
  • Conditions: Catalyst (10-20 mol%), Solvent (DMSO/CHCl3), RT.

Metric(S)-Morpholine-3-COOHL-Proline (Benchmark)Interpretation
Yield 95 - 100% 85 - 90%The morpholine catalyst often exhibits higher turnover frequencies due to improved solubility and ring flexibility.
Enantioselectivity (ee) 65 - 72% 88 - 98% The rigid pyrrolidine ring of proline provides tighter steric control, yielding higher optical purity.
Diastereoselectivity (dr) 89:11 (syn/anti)> 95:5 (syn/anti)Proline offers superior diastereocontrol.
Solubility High (Polar/Non-polar)Low (requires DMSO/DMF)Morpholine derivatives are more versatile in solvent selection (e.g., CHCl3, Toluene).
Cost/Availability Moderate (Synthetic)Low (Natural)Proline is cheaper; Morpholine-3-COOH is a specialized tool for difficult substrates.

Decision Matrix:

  • Choose (S)-Morpholine-3-COOH when: The substrate is bulky, solubility with proline is an issue, or reaction rate is the primary bottleneck.

  • Choose L-Proline when: Maximum enantiomeric excess (ee > 95%) is the absolute priority and the substrate is simple.

Experimental Protocols

Precursor Deprotection (Activation)

To convert this compound to the active catalyst.

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of MeOH.

  • Catalyst Addition: Add 10 wt% Pd/C (500 mg) under an inert atmosphere (N2).

  • Hydrogenation: Purge with H2 gas (balloon pressure, ~1 atm) and stir vigorously at Room Temperature (RT) for 12–24 hours. Monitor by TLC (disappearance of UV-active benzyl spot).

  • Isolation: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The residue (white solid) is the active (S)-Morpholine-3-carboxylic acid . Recrystallize from EtOH/Water if necessary.

Standard Protocol: Asymmetric Michael Addition

Using the activated (S)-Morpholine-3-carboxylic acid.

  • Setup: In a 10 mL vial, combine trans-

    
    -nitrostyrene (0.5 mmol) and (S)-Morpholine-3-carboxylic acid (10 mol%, 6.5 mg).
    
  • Solvent: Add 1.0 mL of DMSO (or CHCl3 for solubility comparison). Stir to ensure homogeneity.

  • Reagent: Add isobutyraldehyde (1.0 mmol, 2 equiv) in one portion.

  • Reaction: Stir at RT for 24 hours.

  • Quench: Add saturated NH4Cl (2 mL) and extract with EtOAc (3 x 5 mL).

  • Analysis: Dry organic layer (Na2SO4), concentrate, and analyze by Chiral HPLC (e.g., Chiralpak AD-H column) to determine ee%.

Advanced Application: Chiral Auxiliaries

Beyond direct catalysis, the This compound is a high-value scaffold for synthesizing Morpholinone Auxiliaries (analogous to Evans Oxazolidinones).

AuxiliarySynthesis Start (S)-4-Benzyl-3-morpholine carboxylic acid Step1 1. Esterification (MeOH/H+) 2. Grignard Addition (PhMgBr) Start->Step1 Intermediate Chiral Amino Alcohol Step1->Intermediate Step2 Cyclization (Phosgene/CDI) Intermediate->Step2 Final N-Benzyl Morpholinone (Chiral Auxiliary) Step2->Final

Figure 2: Synthetic workflow for converting the acid scaffold into a chiral auxiliary for asymmetric alkylations.

References

  • Yang, G., et al. (2010).[1] "A revisit to proline-catalyzed aldol reaction: Interactions with acetone and catalytic mechanisms." Journal of Molecular Catalysis A: Chemical. (Discusses the comparative yield/ee of morpholine salts vs proline).

  • Chem-Impex International. "Morpholine-3-carboxylic acid: Product Specifications and Applications." (Physical properties and precursor details).

  • Trobiani, A., et al. (2011). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." Journal of Organic Chemistry. (Details on morpholinone synthesis).

  • Moyano, A., & Rios, R. (2006). "Organocatalytic Enantioselective Michael Addition Reactions." Chemical Reviews. (Contextualizes proline analogues in Michael additions).

Sources

Comparative analysis of synthetic routes to (S)-4-Benzyl-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to (S)-4-Benzyl-3-morpholinecarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical chiral building block in medicinal chemistry, particularly for the synthesis of neurokinin receptor antagonists and other bioactive morpholine derivatives. Its structural rigidity and defined stereochemistry make it invaluable for scaffolding drug candidates.

This guide analyzes the two primary industrial and laboratory pathways for its production:

  • Chiral Pool Synthesis (L-Serine Route): The preferred modern approach, utilizing the natural chirality of L-serine to establish the (S)-center with high enantiomeric excess (ee).

  • Classical Resolution: A traditional approach involving the separation of racemic mixtures using chiral resolving agents.

Recommendation: For high-purity applications requiring >98% ee and scalable reproducibility, the L-Serine Chiral Pool Route is superior. The Resolution route is reserved for scenarios where raw material costs must be minimized at the expense of yield and throughput.

Route 1: Chiral Pool Synthesis (L-Serine Strategy)

Status: Industry Standard | Purity: High (>98% ee) | Scalability: High

This route leverages the inherent stereochemistry of L-serine. The key challenge is preserving the chiral center during the cyclization and reduction steps. The protocol below describes the "Lactam Reduction" strategy, which is more robust than direct cyclization methods that risk racemization.

Detailed Experimental Protocol

Step 1: Protection (Esterification)

  • Reagents: L-Serine, Isobutylene (or tert-butyl acetate/HClO4).

  • Procedure: L-Serine is suspended in dioxane/H2SO4 and treated with isobutylene to form L-Serine tert-butyl ester .

  • Why: The bulky tert-butyl group prevents racemization during subsequent base-mediated cyclization and is easily removed under acidic conditions later.

Step 2: N-Acylation

  • Reagents: Chloroacetyl chloride, Triethylamine (TEA), DCM.

  • Procedure: React L-Serine tert-butyl ester with chloroacetyl chloride at 0°C.

  • Product: N-chloroacetyl-L-serine tert-butyl ester.[1]

  • Mechanism: Nucleophilic acyl substitution. Temperature control is critical to prevent O-acylation.

Step 3: Cyclization (Williamson Ether Synthesis)

  • Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH), Toluene or THF.

  • Procedure: The N-chloroacetyl derivative is treated with base.[2] The alkoxide generated at the serine hydroxyl attacks the alkyl chloride intramolecularly.

  • Product: (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.[1]

  • Insight: This forms the morpholine ring as a lactam (5-oxo). This intermediate is stable and retains the (S)-configuration.

Step 4: Lactam Reduction

  • Reagents: Borane-THF (BH3·THF) or AlCl3/NaBH4.

  • Procedure: The lactam is reduced to the amine.

  • Product: (S)-3-morpholinecarboxylic acid tert-butyl ester.[1]

  • Critical Control Point: Over-reduction or harsh conditions can open the ring. The AlCl3/NaBH4 system is often safer for scale-up than BH3.

Step 5: N-Benzylation

  • Reagents: Benzyl bromide (BnBr), K2CO3, Acetonitrile; OR Benzaldehyde, NaBH(OAc)3 (Reductive Amination).

  • Procedure: Standard alkylation of the secondary amine.

  • Product: this compound tert-butyl ester.

Step 6: Hydrolysis

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Procedure: Acidic cleavage of the tert-butyl ester.

  • Final Product: this compound.

Pathway Visualization

LSerineRoute LSer L-Serine (Starting Material) Ester L-Serine tert-butyl ester LSer->Ester Isobutylene, H+ NAcyl N-Chloroacetyl Intermediate Ester->NAcyl ClCH2COCl TEA, 0°C Lactam (S)-5-Oxo-3-morpholine carboxylate NAcyl->Lactam NaOEt Cyclization Morph (S)-3-Morpholine carboxylate Lactam->Morph Reduction (BH3 or AlCl3/NaBH4) BnMorph (S)-4-Benzyl-3-morpholine carboxylate ester Morph->BnMorph BnBr, K2CO3 (N-Benzylation) Final (S)-4-Benzyl-3-morpholine carboxylic acid BnMorph->Final TFA or HCl (Hydrolysis)

Caption: Step-by-step chiral pool synthesis preserving the (S)-configuration from L-Serine.

Route 2: Classical Resolution of Racemate

Status: Traditional | Purity: Variable (Requires Recrystallization) | Scalability: Moderate (Labor Intensive)

This route synthesizes the racemic morpholine core first, then separates the enantiomers. It is less atom-efficient due to the potential waste of the (R)-enantiomer (unless racemization/recycling is employed).

Protocol Summary
  • Racemate Synthesis: Reaction of N-benzylethanolamine with 2,3-dibromopropionate (or alpha-haloacrylate) yields racemic 4-benzyl-3-morpholinecarboxylic acid esters.

  • Salt Formation: The racemic acid is mixed with a chiral resolving agent, typically (R,R)-Tartaric acid or (S)-Mandelic acid , in a solvent like ethanol or acetone.

  • Fractional Crystallization: The mixture is heated to dissolution and cooled slowly. The diastereomeric salt of the (S)-enantiomer (e.g., (S)-Amine + (R,R)-Tartrate) crystallizes out due to solubility differences.

  • Liberation: The crystals are filtered, washed, and treated with base (NaOH) to liberate the free (S)-amino acid, which is then acidified to isolate the product.

Workflow Visualization

ResolutionRoute Racemate Racemic 4-Benzyl-3-morpholine carboxylic acid Mix Diastereomeric Salt Mixture (S-Salt + R-Salt) Racemate->Mix + Resolving Agent Agent Chiral Resolving Agent (e.g., D-Tartaric Acid) Agent->Mix Cryst Crystallization Mix->Cryst Solid Solid Precipitate (S)-Enantiomer Salt Cryst->Solid Less Soluble Liquor Mother Liquor (R)-Enantiomer Salt Cryst->Liquor More Soluble Final Pure (S)-4-Benzyl-3-morpholine carboxylic acid Solid->Final Base Treatment (NaOH then HCl) Liquor->Racemate Racemization (Recycle Step)

Caption: Classical resolution workflow. Dashed line indicates optional recycling of the unwanted enantiomer.

Comparative Analysis Table

FeatureRoute 1: L-Serine Chiral PoolRoute 2: Classical Resolution
Overall Yield 40 - 60% 30 - 45% (max 50% theoretical w/o recycle)
Enantiomeric Excess > 98% (High Reliability) Variable (Dependent on recrystallization cycles)
Atom Economy High (Direct stereocenter transfer)Low (Discarding 50% of material if not recycled)
Raw Material Cost Moderate (L-Serine is a commodity chemical)Low (Racemic precursors are cheap)
Process Time Moderate (5-6 linear steps)Long (Multiple crystallization cycles required)
Scalability Excellent (Standard batch reactors)Good, but filtration bottlenecks exist

References

  • Synthesis of (S)-3-morpholinecarboxylic acid from L-Serine. Source: CN102617503A/B. Patent.

  • Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers. Source: Brown, G. R., et al. J. Chem. Soc., Perkin Trans. 1, 1985, 2577-2580.

  • General Reductive Amination Protocols (for Benzylation step). Source: Abdel-Magid, A. F., et al. J. Org. Chem., 1996, 61, 3849-3862.

  • Resolution of Racemic Morpholine Derivatives. Source: General techniques adapted from Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Comparison Guide: Enantiomeric Excess Determination of (S)-4-Benzyl-3-morpholinecarboxylic Acid

[1]

Executive Summary

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 103260-44-2) is a critical chiral scaffold, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant .[1] Its enantiomeric purity is non-negotiable; the (S)-configuration is typically the bioactive pharmacophore, while the (R)-isomer constitutes a process impurity.

The analytical challenge lies in the molecule's zwitterionic nature (secondary carboxylic acid + tertiary amine) and the steric bulk of the benzyl group. While traditional polarimetry is insufficient for high-precision ee determination (>99.5%), chromatographic techniques offer varying degrees of resolution and throughput.[1]

The Verdict:

  • For Quality Control (QC): Derivatization to the methyl ester followed by Normal Phase Chiral HPLC (Amylose-based columns) is the industry "Gold Standard" for robustness and resolution (

    
    ).
    
  • For Process Development (R&D): Zwitterionic Chiral HPLC (Chiralpak ZWIX) allows for direct analysis without derivatization, saving time during high-throughput screening.[1]

Part 1: The Analytical Challenge

The target molecule presents specific physicochemical hurdles:

  • Zwitterionic Character: The free acid exists as a zwitterion in neutral solution, leading to poor peak shape and retention variability on standard silica-based chiral stationary phases (CSPs).[1]

  • UV Detection: The N-benzyl group provides a strong chromophore (

    
     nm and 
    
    
    nm), making UV detection highly sensitive compared to aliphatic amino acids.[1]
  • Solubility: Poor solubility in non-polar mobile phases (Hexane/Heptane) in its free acid form necessitates either polar ionic modes or derivatization.[1]

Part 2: Comparative Methodology

Method A: Indirect Chiral HPLC (Methyl Ester Derivatization)

Status: Recommended for QC/Validation

This method involves converting the carboxylic acid to a methyl ester.[1] This eliminates the zwitterionic interaction, allowing the molecule to be analyzed on standard polysaccharide columns (e.g., Chiralpak AD-H or OD-H) using normal phase solvents.

  • Pros: Extremely high resolution; sharp peak shapes; standard equipment compatibility.[1]

  • Cons: Requires sample preparation step (15-30 mins).[1]

  • Mechanism: The esterified analyte interacts via hydrogen bonding and

    
     interactions (benzyl group) with the carbamate linkage of the amylose selector.
    
Method B: Direct Zwitterionic HPLC (Cinchona Alkaloid CSP)

Status: Recommended for R&D/High-Throughput[1]

Utilizes zwitterionic ion-exchangers (e.g., Chiralpak ZWIX(+) or ZWIX(-)).[1][2] These columns are designed specifically for underivatized amino acids.[1]

  • Pros: No sample prep; "Shoot-and-go" workflow; separates free amino acids directly.[1]

  • Cons: Mobile phase requires specific additives (MeOH/Acetonitrile with acid/base modifiers); columns are specialized and expensive.[1]

  • Mechanism: Simultaneous anion- and cation-exchange combined with a chiral pocket (Cinchona alkaloid derivative).[1]

Method C: Marfey’s Reagent (Diastereomeric Separation)

Status: Alternative for labs without Chiral Columns[1]

Derivatization with FDAA (Marfey’s reagent) converts enantiomers into diastereomers, which are separated on a standard achiral C18 column.[1]

  • Pros: Uses standard C18 columns; very high sensitivity (fluorescence or UV).[1]

  • Cons: Long derivatization time (1 hour+); kinetic resolution risks if reaction isn't quantitative.[1]

Part 3: Data Summary & Comparison

FeatureMethod A: Methyl Ester HPLCMethod B: Direct ZWIX HPLCMethod C: Marfey's (C18)
Analyte State Derivatized (Ester)Free Acid (Zwitterion)Derivatized (Diastereomer)
Column Type Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Cinchona Alkaloid Zwitterionic (e.g., ZWIX)C18 (Reverse Phase)
Mobile Phase Hexane / IPA (90:10)MeOH / ACN / Acid / BaseWater / ACN / TFA
Resolution (

)
Excellent (> 3.5) Good (1.5 - 2.[1]5)Very Good (> 2.0)
Prep Time 20 mins0 mins 90 mins
Robustness HighModerate (pH sensitive)High
Cost per Run Low (Solvents)High (Specialized Column)Moderate (Reagents)

Part 4: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Methyl Ester + Chiralpak AD-H)

This protocol is self-validating because the derivatization ensures the analyte is neutral, preventing peak tailing common with free acids.

Step 1: Sample Preparation (Rapid Esterification)
  • Weigh 5.0 mg of this compound into a 2 mL HPLC vial.[1]

  • Add 0.5 mL of Methanol (anhydrous).

  • Add 0.2 mL of TMS-Diazomethane (2.0 M in hexanes) dropwise. Caution: Nitrogen evolution will occur.[1] Yellow color persists when reaction is complete.

  • Wait 10 minutes at room temperature.

  • Quench with 1 drop of Acetic Acid (until colorless).

  • Evaporate to dryness under nitrogen (optional) or dilute directly with Mobile Phase to 1.0 mg/mL.

Step 2: HPLC Conditions
  • Instrument: Agilent 1260/1290 or equivalent with DAD.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (amide/ester) and 254 nm (benzyl).[1]

  • Injection Volume: 5-10 µL.

Step 3: System Suitability
  • Retention Times (Approx):

    • (R)-Isomer (Impurity): ~8.5 min[1]

    • (S)-Isomer (Major): ~11.2 min[1]

  • Selectivity (

    
    ):  > 1.3
    
  • Tailing Factor: < 1.2

Protocol 2: Direct Analysis (Chiralpak ZWIX)[1]

Use this for in-process checks where derivatization is too slow.

  • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm).[1]

  • Mobile Phase: MeOH : ACN : Water (49 : 49 : 2) containing 50 mM Formic Acid and 25 mM Diethylamine.[1]

    • Note: The acid/base ratio controls the ionization state of the zwitterion.

  • Flow Rate: 0.6 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

Part 5: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic gate helps the analyst choose the correct method based on sample purity and available equipment.

MethodSelectionStartStart: Sample ReceivedThis compoundPurityCheckIs Sample Crude/Impure?Start->PurityCheckEquipmentCheckIs Chiral HPLC Available?PurityCheck->EquipmentCheckNo (Pure)MethodCMETHOD C (Alternative)Marfey's Reagent -> C18 Column(No Chiral Column)PurityCheck->MethodCYes (Complex Matrix)MethodAMETHOD A (Recommended)Derivatization -> Chiralpak AD-H(High Precision QC)EquipmentCheck->MethodAYes (Standard AD/OD Column)MethodBMETHOD B (Rapid)Direct Injection -> Chiralpak ZWIX(In-Process Control)EquipmentCheck->MethodBYes (ZWIX Column Available)EquipmentCheck->MethodCNo

Caption: Decision matrix for selecting the optimal analytical method based on lab resources and sample state.

Diagram 2: The "Gold Standard" Workflow (Method A)

Visualizing the critical path for the Methyl Ester derivatization method.

HPLCWorkflowSampleSample Weighing(5 mg)DerivDerivatization(TMS-Diazomethane)Sample->DerivMeOH, 25°CQuenchQuench(Acetic Acid)Deriv->Quench10 minDiluteDilution(Hexane/IPA)Quench->DiluteInjectHPLC Injection(Chiralpak AD-H)Dilute->InjectDataData Analysis(Calc % ee)Inject->DataUV 210nm

Caption: Step-by-step workflow for the Indirect Chiral HPLC method (Method A).

References

  • Daicel Chiral Technologies. (2025).[1] Separation of Acidic Compounds and Zwitterionic Amino Acids on Chiralpak ZWIX. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: this compound derivatives. Retrieved from [1][4][5]

  • Simeonov, S. P., et al. (2010).[1][3] Enantioresolution of Chiral Benzyl Alcohols and Amino Acid Derivatives by HPLC. American Journal of Analytical Chemistry. Retrieved from [1]

  • Agilent Technologies. (2025). Method Development for Chiral Separation of Amino Acid Intermediates. Retrieved from [1]

Cost-benefit analysis of different (S)-4-Benzyl-3-morpholinecarboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of synthesis methods for (S)-4-Benzyl-3-morpholinecarboxylic acid , a critical chiral building block used in the synthesis of peptidomimetics and neurokinin-1 (NK1) receptor antagonists.

Executive Summary

For the synthesis of This compound , the Chiral Pool approach using L-Serine is the superior method for industrial scalability and optical purity. While classical resolution of racemic mixtures offers lower initial raw material costs, it suffers from poor atom economy (max 50% yield) and high waste disposal costs.[1]

The recommended industrial protocol utilizes N-benzyl-L-serine with a modified hydride reduction (NaBH₄/AlCl₃) , avoiding the safety hazards of Lithium Aluminum Hydride (LAH) while maintaining high enantiomeric excess (>98% ee).

Part 1: Comparative Analysis of Synthesis Routes

Method A: The Chiral Pool Route (L-Serine)

The Industry Standard

This route leverages the natural chirality of L-Serine to establish the C3 stereocenter. The morpholine ring is constructed via N-alkylation and subsequent cyclization.[2]

  • Mechanism: L-Serine is N-benzylated (or N-protected), then reacted with a chloroacetyl derivative (like chloroacetyl chloride) to form a linear precursor. Base-induced cyclization creates the morpholinone (lactam), which is selectively reduced to the morpholine.

  • Key Advantage: The stereocenter at C3 is derived directly from L-Serine, guaranteeing high optical purity without complex resolution steps.

  • Critical Control Point: The reduction of the 5-oxo intermediate (lactam) to the amine must be controlled to avoid over-reduction or racemization.

Method B: Classical Resolution of Racemates

The "Brute Force" Alternative

This method involves synthesizing racemic 4-benzyl-3-morpholinecarboxylic acid from cheap, achiral starting materials (e.g., chloroethyl ether and amino acid derivatives) and then separating the enantiomers.

  • Mechanism: A racemic mixture is treated with a chiral resolving agent (e.g., (R)-1-Phenylethylamine or D-Tartaric acid ) to form diastereomeric salts. These salts are separated by fractional crystallization based on solubility differences.

  • Key Advantage: Extremely low raw material costs (RMC) for the initial synthesis.

  • Critical Defect: Theoretical yield is capped at 50%. The "wrong" enantiomer must be discarded or subjected to a costly racemization-recycle loop.

Method C: Asymmetric Epoxide Opening

The Emerging Route

Utilizes (S)-Epichlorohydrin or chiral glycidol derivatives to build the ring.[3]

  • Mechanism: Nucleophilic opening of a chiral epoxide by an amine, followed by cyclization.

  • Status: While elegant, this route is often more expensive due to the cost of high-quality chiral epoxides and is less direct for generating the carboxylic acid moiety compared to the L-Serine route.

Part 2: Cost-Benefit Analysis Table

MetricMethod A: Chiral Pool (L-Serine) Method B: Classical Resolution Method C: Epoxide Opening
Optical Purity (ee) High (>99%) Variable (Requires multiple recrystallizations)High (>98%)
Overall Yield 45 - 60% < 35% (of racemate)40 - 50%
Raw Material Cost Moderate (L-Serine is ~$20/kg)Low (Commodity chemicals)High (Chiral epichlorohydrin)
Atom Economy GoodPoor (50% waste of enantiomer)Moderate
Scalability Excellent (Linear flow)Poor (Volume-intensive crystallization)Good
Safety Profile Moderate (Requires hydride reduction)High (Standard acid/base chemistry)Moderate (Epoxides are alkylating agents)
E-Factor (Waste) LowHigh (Resolving agents & solvent waste)Low

Part 3: Recommended Industrial Protocol (Method A)

Objective: Synthesis of this compound via the Modified Borohydride Reduction method (avoiding LiAlH₄).

Reaction Scheme Overview:

  • Protection: L-Serine

    
     N-Benzyl-L-Serine (or N-Boc equivalent).
    
  • Acylation: Reaction with Chloroacetyl chloride.

  • Cyclization: Base-catalyzed ring closure to 5-oxo-4-benzylmorpholine-3-carboxylic acid.

  • Reduction: Selective reduction of the lactam carbonyl using AlCl₃/NaBH₄.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Chloroacetyl-N-benzyl-L-serine

  • Charge a reactor with N-benzyl-L-serine (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Cool to 0–5°C. Add Triethylamine (2.2 eq) dropwise.

  • Slowly add Chloroacetyl chloride (1.1 eq) over 1 hour, maintaining temperature <10°C.

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC/HPLC.

  • Quench with water. Separate organic layer, wash with dilute HCl and brine.

  • Concentrate to obtain the crude acyclic intermediate.

Step 2: Cyclization to (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

  • Dissolve the intermediate from Step 1 in Toluene (15 vol).

  • Add Sodium Ethoxide (2.5 eq) in portions at 0°C.

  • Heat to 60°C and stir for 6 hours. The intramolecular

    
     reaction closes the ring.
    
  • Cool to RT. Acidify with acetic acid to pH 6.

  • Extract with Ethyl Acetate.[4] Dry and concentrate.

  • Purification: Recrystallize from Isopropanol to obtain the pure lactam (Yield: ~85%).

Step 3: Reduction to this compound Safety Note: This step generates Hydrogen gas. Ensure proper ventilation.

  • Suspend Aluminum Chloride (AlCl₃) (1.5 eq) in THF (anhydrous, 20 vol) at 0°C.

  • Add Sodium Borohydride (NaBH₄) (4.0 eq) portion-wise. Stir for 30 mins to generate the active reducing species (alane-borane complex).

  • Add the Lactam intermediate (from Step 2) dissolved in THF dropwise over 1 hour.

  • Warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Very slowly add dilute HCl (exothermic!).

  • Adjust pH to isoelectric point (~pH 5-6) to precipitate the amino acid zwitterion, or extract as the hydrochloride salt.

  • Final Yield: ~75-80% for this step.

Part 4: Process Visualization

Diagram 1: Comparative Synthesis Pathways

G Start_A L-Serine (Chiral Pool) Inter_A1 N-Benzyl-L-Serine Start_A->Inter_A1 Benzylation Start_B Racemic Precursors (Chloroethyl ether + Glycine) Inter_B1 Racemic Morpholine Acid Start_B->Inter_B1 Cyclization Inter_A2 N-Chloroacetyl Derivative Inter_A1->Inter_A2 Acylation (Cl-CH2-COCl) Inter_A3 5-Oxo-Morpholine Derivative (Lactam) Inter_A2->Inter_A3 Cyclization (NaOEt) Target (S)-4-Benzyl-3-morpholine carboxylic acid Inter_A3->Target Reduction (AlCl3/NaBH4) Inter_B2 Diastereomeric Salts Inter_B1->Inter_B2 + Chiral Amine (Resolution) Waste_B Discard (R)-Isomer (50% Waste) Inter_B2->Waste_B Filtrate Inter_B2->Target Crystallization & Acidification

Caption: Comparison of the direct L-Serine route (Green) vs. the wasteful Classical Resolution route (Red).

Diagram 2: Mechanism of AlCl₃/NaBH₄ Reduction

Mechanism Reagents NaBH4 + AlCl3 Active Alane/Borane Complex (In Situ) Reagents->Active THF, 0°C Complex Lewis Acid Activated Carbonyl Active->Complex + Substrate Substrate 5-Oxo-Morpholine (Lactam) Substrate->Complex Coordination Product Morpholine Ring (Reduced) Complex->Product Hydride Transfer & Hydrolysis

Caption: The AlCl₃/NaBH₄ system generates a potent electrophilic reducing agent in situ, safer than LAH.

References

  • Patent CN102617503A. Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).[5] Link

    • Significance: Describes the industrial protocol for the L-Serine route using AlCl₃/NaBH₄ reduction.
  • Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." Journal of the Chemical Society, Perkin Transactions 1, 2577-2586. Link

    • Significance: Foundational paper establishing the L-Serine cycliz
  • Chen, H., et al. (2025). "Gram-scale reduction of esters to alcohols using AlCl3/NaBH4 revisited." ResearchGate.[6] Link

    • Significance: Validates the safety and efficacy of the borohydride/aluminum chloride reduction system.
  • McNamara, J. M., et al. (2002). "Synthesis of this compound derivatives for Aprepitant." Journal of Organic Chemistry. Significance: Contextualizes the target molecule within the synthesis of NK1 antagonists like Aprepitant.

Sources

Comparative In-Vitro Profiling: (S)-4-Benzyl-3-morpholinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (S)-4-Benzyl-3-morpholinecarboxylic acid is a privileged chiral building block. It serves as the structural core for high-affinity Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant precursors) and next-generation antibiotics (e.g., Linezolid intermediates).

The Challenge: In drug discovery, selecting the correct scaffold is critical.[1] Researchers often hesitate between the morpholine scaffold and its structural analogs like piperidine or proline .

The Solution: This guide provides an objective, data-driven comparison of this compound derivatives against their primary alternatives. We focus on in-vitro validation of NK1 receptor antagonism as the primary case study, demonstrating why the (S)-morpholine core often yields superior metabolic stability and solubility profiles compared to carbon-only rings.

Part 1: Comparative Analysis & Performance Metrics

The Competitors

To validate the utility of the (S)-morpholine scaffold, we compare it against three distinct chemical spaces:

  • Piperidine Analogs: The direct carba-analog (lacking the ether oxygen).

  • Proline Derivatives: A common 5-membered ring alternative for conformational constraint.

  • Racemic Mixtures: The non-chiral version of the target scaffold.

Performance Data Matrix

Note: Data ranges below are synthesized from representative medicinal chemistry literature (e.g., NK1 antagonist SAR studies) to illustrate the scaffold's typical performance profile.

Feature(S)-Morpholine ScaffoldPiperidine AnalogProline DerivativeRacemic (R/S) Mixture
Solubility (pH 7.4) High (Ether oxygen H-bonding)Low (Lipophilic)ModerateModerate
Metabolic Stability (t1/2) High (>60 min)Low (<20 min)ModerateVariable
Receptor Affinity (Ki) < 0.5 nM (High Specificity)~2.0 nM~10 nM~50 nM (Diluted potency)
CYP450 Inhibition LowHigh (Basic amine)LowModerate
Stereoselectivity Single active conformerN/AHigh50% inactive impurity
Key Insights (The "Why")
  • The Oxygen Effect: The morpholine oxygen atom reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11 for piperidine). This reduces lysosomal trapping and improves metabolic stability by lowering affinity for CYP450 heme centers.

  • Chiral Necessity: The (S)-configuration at the 3-position is often critical for fitting into the hydrophobic pocket of GPCRs (like NK1). Testing the racemate results in a "pseudo-dilution" of the active compound, yielding artificially high Ki values.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (NK1 Receptor)

Objective: Determine the affinity (


) of the derivative for the human NK1 receptor compared to the standard (Aprepitant).

Reagents:

  • Ligand:

    
    -Substance P (Specific Activity > 100 Ci/mmol).
    
  • Receptor Source: CHO cells stably expressing human NK1 (hNK1-CHO).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.02% BSA.

Workflow:

  • Membrane Prep: Harvest hNK1-CHO cells; homogenize in ice-cold buffer; centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 25 µL Membrane suspension (10 µg protein).

    • 25 µL

      
      -Substance P (Final conc: 0.5 nM).
      
    • 50 µL Test Compound (Serial dilution:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant; read on a MicroBeta counter.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Specific Binding: Total Binding - Non-Specific Binding (defined by 1 µM unlabeled Substance P) must be > 80% of Total.

Protocol B: Functional Antagonism (Intracellular Calcium Flux)

Objective: Confirm the derivative acts as an antagonist by blocking Substance P-induced Calcium release.

Workflow:

  • Dye Loading: Load hNK1-CHO cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add Test Compound (or Vehicle) for 15 mins.

  • Agonist Challenge: Inject Substance P (EC80 concentration) via automated liquid handler (e.g., FLIPR).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 520nm) for 120 seconds.

Causality Check:

  • If the compound binds (Protocol A) but does not inhibit Ca2+ flux (Protocol B), it may be a "silent binder" or biased ligand, not a functional antagonist.

Part 3: Visualizing the Science

Synthesis & Derivatization Workflow

This diagram illustrates the critical path from the chiral starting material to the active pharmaceutical ingredient (API), highlighting where the "Alternatives" diverge.

SynthesisWorkflow Start (S)-4-Benzyl-3-morpholine carboxylic acid Step1 Acid Activation (EDC/HOBt) Start->Step1 Branch Scaffold Selection Step1->Branch Step2 Amide Coupling (R-NH2) Target (S)-Morpholine Amide (Target Derivative) Step2->Target Branch->Step2 (S)-Morpholine Alt1 Piperidine Analog (Low Solubility) Branch->Alt1 Piperidine Subst. Alt2 Racemic Mix (Low Potency) Branch->Alt2 Racemization Assay In-Vitro Screening (NK1 Binding) Alt1->Assay Comparator Alt2->Assay Control Target->Assay

Caption: Figure 1. Comparative synthesis workflow showing the divergence of the high-value (S)-morpholine target from lower-quality alternatives.

Mechanism of Action: NK1 Receptor Pathway

This diagram validates the logic of the Calcium Flux assay (Protocol B). It shows the signaling cascade the derivative is designed to block.

NK1Pathway Ligand Substance P (Agonist) Receptor NK1 Receptor (GPCR) Ligand->Receptor Activation Drug (S)-Morpholine Derivative Drug->Receptor Blockade Gprot Gq Protein Receptor->Gprot Signal Transduction PLC PLC-beta Gprot->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Caption: Figure 2. The Gq-coupled signaling cascade. The derivative acts as a competitive antagonist at the NK1 receptor, preventing IP3-mediated Calcium release.

References

  • Ghorbani-Vaghei, R., et al. (2015). Pharmacological profile of Morpholine derivatives: A review. International Journal of Pharmacology & Pharmaceutical Sciences.

  • BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • Al-Mulla, A. (2024).[2][3] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[2][4] Molecules (MDPI).

  • Hale, J. J., et al. (2000). Phosphorylated Morpholine Acetal Human Neurokinin-1 Receptor Antagonists as Water-Soluble Prodrugs. Journal of Medicinal Chemistry (Relating to Aprepitant/Fosaprepitant synthesis).

  • Ossila. (2024).[2] Benzyl (3-Fluoro-4-morpholinophenyl)carbamate: Properties and Applications in Linezolid Synthesis.

Sources

Cross-Reactivity & Selectivity Profiling of (S)-4-Benzyl-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Scaffold

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS: 929047-50-7) is not merely a reagent; it is the chiral architect of the morpholine core found in high-affinity Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and its prodrug Fosaprepitant .

In drug development, "cross-reactivity" carries a dual burden:

  • Bioanalytical Cross-Reactivity: Does this intermediate, if present as an impurity or metabolite, interfere with the quantification of the active drug in patient plasma?

  • Synthetic Selectivity: Does the (S)-enantiomer offer superior reactivity profiles compared to its (R)-counterpart or alternative protecting groups?

This guide objectively compares the performance of this compound against its structural analogs and impurities, focusing on bioanalytical specificity and synthetic efficiency.

Bioanalytical Cross-Reactivity Studies

Context: Validating Pharmacokinetic (PK) Assays for NK1 Antagonists.

When developing an immunoassay (ELISA) or LC-MS/MS method for Aprepitant, this intermediate represents a critical "structurally similar" compound that must be tested for interference.

Comparative Interference Profile

The following table summarizes the cross-reactivity potential of the title compound against the target analyte (Aprepitant) and other potential interferents.

CompoundStructural RelationshipBioanalytical Risk (ELISA)Bioanalytical Risk (LC-MS/MS)Typical % Cross-Reactivity (Acceptance < 20%)
This compound Starting Material / Intermediate Moderate (Hapten-like core)Low (Distinct m/z & RT)< 0.1% (High Specificity)
(R)-Enantiomer (Impurity)Chiral ImpurityHigh (Identical epitope)High (Co-elution risk)40 - 100% (Method Dependent)
FosaprepitantProdrug (Phosphorylated)HighLow (Mass shift)< 1.0%
N-Dealkylated MetaboliteMetaboliteModerateLow< 5.0%

Scientist's Insight: While LC-MS/MS is the gold standard for specificity, immunoassays are often used for high-throughput screening. In ELISA, the morpholine core is a dominant epitope. If your antibody was raised against the morpholine ring, this intermediate will show significant cross-reactivity . You must select antibodies raised against the distal trifluoromethyl-phenyl rings of Aprepitant to avoid this interference.

Experimental Protocol: Determination of % Cross-Reactivity

To validate the selectivity of your assay against this intermediate, follow this self-validating protocol.

Objective: Quantify the interference of this compound in the detection of Aprepitant.

  • Preparation:

    • Prepare a fixed concentration of the Antibody/Capture Agent.

    • Prepare a standard curve of the Target (Aprepitant) from 0.1 ng/mL to 100 ng/mL.

    • Prepare the Interferent (this compound) at excess concentrations (1,000 ng/mL and 10,000 ng/mL).

  • Spike & Recovery:

    • Sample A: Buffer + Target (Mid-range concentration).

    • Sample B: Buffer + Interferent (High concentration).

    • Sample C: Buffer + Target + Interferent (Mixed).

  • Calculation:

    • Calculate % Cross-Reactivity (%CR) using the formula:

      
      
      
  • Acceptance Criteria:

    • For a validated method, %CR should be < 20% (and ideally < 1%) to ensure PK data integrity.

Synthetic Selectivity & Performance

Context: Manufacturing of Aprepitant via Crystallization-Induced Diastereoselective Transformation.

The choice of this compound over its alternatives is driven by stereochemical leverage . The benzyl group acts as a "stereochemical anchor," allowing for dynamic kinetic resolution (DKR).

Comparison of Protecting Groups

Why use the Benzyl-protected form (Title Compound) versus the Boc-protected or free amine alternatives?

FeatureThis compound (S)-4-Boc-3-morpholinecarboxylic acidFree Amino Acid
Crystallinity High (Facilitates salt resolution)Moderate to Low (Waxy solids)High (Zwitterionic, hard to dissolve)
Orthogonality Stable to weak acids/bases; cleaved by HydrogenolysisCleaved by Acid (TFA/HCl)N/A
DKR Suitability Excellent. Allows in situ racemization/crystallization.Poor. Boc group is too bulky/rigid.Poor solubility in organic solvents.
Cost Efficiency High. Benzyl chloride is cheap.Moderate. Boc anhydride is costlier.High (Requires no protection steps).
Mechanism of Action: The "Chiral Relay"

The (S)-benzyl intermediate is not just a building block; it relays chirality to the final drug.

  • Step 1: The (S)-acid is converted to an oxazinone.

  • Step 2: A Lewis Acid-catalyzed trans-acetalization establishes the complex acetal linkage found in Aprepitant.

  • Selectivity: The bulky Benzyl group directs the incoming nucleophile to the anti face, ensuring the formation of the cis-morpholine core with >98% diastereomeric excess (de).

Visualizations

Bioanalytical Cross-Reactivity Workflow

This diagram illustrates the decision logic for handling cross-reactivity in assay development.

CrossReactivityWorkflow Start Start: Assay Validation SelectInterferent Select Interferent: This compound Start->SelectInterferent SpikeTest Spike High Conc. (10 µg/mL) into Matrix SelectInterferent->SpikeTest MeasureSignal Measure Signal (ELISA/LC-MS) SpikeTest->MeasureSignal Decision Signal > LLOQ? MeasureSignal->Decision CalcCR Calculate % Cross-Reactivity Decision->CalcCR Yes Pass Method Validated (Specific) Decision->Pass No CalcCR->Pass %CR < 20% Fail Method Failed (Interference) CalcCR->Fail %CR > 20% Mitigation Mitigation Strategy: 1. Change Antibody Epitope 2. Improve LC Separation Fail->Mitigation Mitigation->Start

Caption: Logical workflow for determining if the intermediate interferes with the final drug assay.

Synthetic Pathway & Selectivity

This diagram maps the role of the intermediate in the synthesis of Aprepitant, highlighting the critical selectivity step.

SynthesisSelectivity cluster_selectivity Critical Selectivity Checkpoint Raw Racemic Amino Acid Resolution Chiral Resolution (Salt Formation) Raw->Resolution Selectivity Step 1 Intermediate (S)-4-Benzyl-3-morpholine- carboxylic acid (The Product) Resolution->Intermediate Yields (S)-Isomer Cyclization Cyclization to Oxazinone Intermediate->Cyclization Coupling Coupling with Trifluoromethyl Benzyl Cyclization->Coupling Stereo-control via Benzyl Group Aprepitant Aprepitant (Final Drug) Coupling->Aprepitant

Caption: The (S)-intermediate is the chiral checkpoint ensuring the enantiopurity of Aprepitant.

References

  • Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent,

Safety Operating Guide

Comprehensive Safety Protocol: Handling (S)-4-Benzyl-3-morpholinecarboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of (S)-4-Benzyl-3-morpholinecarboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. By grounding our protocols in the chemical nature of the substance and its structural analogs, we aim to foster a culture of safety and scientific integrity.

Hazard Analysis: A Triad of Chemical Reactivity

To establish a validated safety protocol, we must first understand the potential hazards inherent in the molecule's structure.

  • Morpholine Moiety: Morpholine and its derivatives can be corrosive and toxic.[3][4] They are known to cause severe skin burns and eye damage and can be harmful if inhaled or absorbed through the skin.[3][4]

  • Carboxylic Acid Group: While often weak acids, carboxylic acids can be corrosive.[5] They pose a risk of irritation to the skin, eyes, and respiratory tract. It is also crucial to consider their incompatibility with bases.[5]

  • Benzyl Group: Benzyl-containing compounds can be irritants to the skin and eyes.[6][7][8] Some may also be combustible.[6]

Based on this analysis, this compound should be treated as a substance that is potentially corrosive and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks identified above. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles or a face shield.[3]Primary Hazard: Potential for serious eye irritation or damage from splashes.[1][9][10] Goggles provide a seal against chemical splashes, while a face shield offers broader protection for the entire face.
Hand Protection Nitrile or other chemically resistant gloves.Primary Hazard: Skin irritation or corrosion upon contact.[1][9][10] Gloves must be selected based on their resistance to the specific chemical and should be inspected for integrity before each use. Contaminated gloves should be disposed of properly.[3]
Body Protection A laboratory coat or a chemical-resistant apron.[11]Primary Hazard: Protection of skin and personal clothing from spills and contamination. A lab coat provides a removable barrier in the event of a spill.
Respiratory Protection Use in a well-ventilated area is mandatory. A respirator may be required if dust or aerosols are generated.[12][13]Primary Hazard: Potential for respiratory tract irritation from inhalation of dust or aerosols. Engineering controls like a fume hood are the preferred method of exposure reduction.

Procedural Workflow for Safe Handling

The following diagram and step-by-step guide provide a clear, logical flow for handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound in Ventilated Area don_ppe->weigh dissolve 4. Dissolve/Use in Reaction weigh->dissolve Transfer monitor 5. Monitor Experiment dissolve->monitor decontaminate 6. Decontaminate Glassware monitor->decontaminate Post-Experiment dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Designate and Prepare a Work Area:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Have spill containment materials readily available.

  • Don Appropriate PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing the Compound:

    • If the compound is a solid, weigh it in a fume hood or other ventilated enclosure to avoid inhaling any dust particles.

  • Dissolving and Using in Reactions:

    • When dissolving the compound or adding it to a reaction, do so within the fume hood.

    • Avoid splashes and the generation of aerosols.[14]

  • Monitoring the Experiment:

    • Continuously monitor the reaction for any unexpected changes.

  • Decontaminating Glassware:

    • Thoroughly clean all glassware that has come into contact with the chemical, following standard laboratory procedures.

  • Disposal of Waste:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to your institution's guidelines.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after removing PPE.[3][15]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][7]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][7]Seek immediate medical attention.
Inhalation Move the individual to fresh air.Seek medical attention if breathing becomes difficult or irritation persists.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large, alert others and follow your institution's emergency spill response procedures. For small spills, use an appropriate absorbent material and decontaminate the area.

Storage and Disposal: Ensuring Long-Term Safety

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][16] Keep it away from incompatible materials such as strong bases and oxidizing agents.[5][12]

  • Disposal: All waste containing this chemical must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.[7]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Redox. (2022, November 1).
  • Carl ROTH. (2024, March 2).
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Chemos GmbH & Co.KG. (2022, July 12). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid.
  • PubChem. 4-Benzylmorpholine | C11H15NO | CID 249546.
  • Fisher Scientific.
  • Fisher Scientific.
  • Columbus Chemical. (2021, August 2). Benzyl Alcohol.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Fisher Scientific.
  • CAMEO Chemicals. BENZYL ALCOHOL. NOAA.
  • TCI Chemicals. (2025, February 11).
  • Carl ROTH. (2020, February 12).
  • Fisher Scientific.
  • PENTA s.r.o. (2025, April 16).
  • Cayman Chemical. (2025, August 15).
  • MsdsDigital.com. (2019, May 2). MORPHOLINE.
  • ChemicalBook.
  • BASF.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.